2,4-Difluorobenzeneethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2,4-difluorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5,11H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAOQAPMRTVBEKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2,4-Difluorobenzeneethanol CAS number and molecular weight
An In-Depth Technical Guide to 2,4-Difluorobenzeneethanol for Advanced Research and Development
A Foreword from the Senior Application Scientist
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. This guide is dedicated to a valuable, yet not extensively documented, building block: 2,4-Difluorobenzeneethanol .
While this specific molecule may not have a vast library of dedicated literature, its structural motifs are of significant interest to medicinal chemists. This guide, therefore, is constructed not just as a recitation of known facts, but as a practical, field-proven manual. We will delve into its core identity, plausible and robust synthetic routes derived from established chemical principles, and its potential as a key intermediate in the synthesis of next-generation therapeutics. We will operate from a position of deep-seated chemical logic, extrapolating from well-characterized analogous compounds to provide a comprehensive and actionable resource for the researchers, scientists, and drug development professionals who are shaping the future of medicine.
Core Chemical Identity
2,4-Difluorobenzeneethanol , also known as 2-(2,4-difluorophenyl)ethanol, is a fluorinated aromatic alcohol. Its structure is characterized by a phenylethyl alcohol core with two fluorine atoms substituted at positions 2 and 4 of the benzene ring.
| Identifier | Value | Source |
| CAS Number | 81228-02-6 | |
| Molecular Formula | C₈H₈F₂O | |
| Molecular Weight | 158.15 g/mol | |
| Canonical SMILES | OCCC1=CC=C(F)C=C1F | |
| InChI Key | N/A | N/A |
Physicochemical Properties: Known and Predicted
Detailed experimental data for 2,4-Difluorobenzeneethanol is not widely published. However, we can infer its properties based on analogous compounds and established structure-property relationships.
| Property | Value (Predicted/Analog Data) | Justification and Comparative Data |
| Appearance | Colorless to pale yellow liquid | Typical for simple aromatic alcohols. |
| Boiling Point | ~215-225 °C at 760 mmHg | The boiling point of the monofluorinated analog, 2-(4-fluorophenyl)ethanol, is 213 °C. The addition of a second fluorine atom would be expected to slightly increase the boiling point due to increased molecular weight and polarity.[1] |
| Density | ~1.2 - 1.3 g/cm³ | The density of 2-(4-fluorophenyl)ethanol is approximately 1.1 g/cm³. The increased mass from the additional fluorine atom suggests a higher density.[1] |
| Solubility | Soluble in common organic solvents (e.g., ethanol, methanol, THF, dichloromethane). Sparingly soluble in water. | The phenylethanol backbone provides some polarity from the hydroxyl group, but the fluorinated aromatic ring dominates, leading to greater solubility in organic media. |
Strategic Synthesis Methodologies
The synthesis of 2,4-Difluorobenzeneethanol can be approached through several reliable and scalable methods. The choice of route will often depend on the availability of starting materials and the desired scale of the reaction. Two primary, field-proven strategies are outlined below.
Route 1: Reduction of 2,4-Difluorophenylacetic Acid
This is arguably the most direct and common approach, given the commercial availability of the corresponding carboxylic acid. The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis.
Causality Behind Experimental Choices:
-
Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing carboxylic acids to primary alcohols. It is preferred over milder reagents like sodium borohydride, which are generally ineffective for this transformation.[2]
-
Solvent: Anhydrous tetrahydrofuran (THF) or diethyl ether are the solvents of choice. They are inert to the reaction conditions and effectively solvate the LiAlH₄. Strict anhydrous conditions are critical as LiAlH₄ reacts violently with water.
-
Work-up: The reaction is quenched by the careful, sequential addition of water and then a base (like NaOH solution) or acid. This procedure is designed to safely neutralize the excess LiAlH₄ and hydrolyze the aluminum alkoxide intermediate to liberate the alcohol product.
-
Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel. The entire apparatus is flame-dried or oven-dried and allowed to cool under an inert atmosphere.
-
Reagent Addition: Anhydrous THF is added to the flask, followed by the slow, portion-wise addition of lithium aluminum hydride (LiAlH₄) (1.5 to 2.0 equivalents) at 0 °C (ice bath).
-
Substrate Addition: 2,4-Difluorophenylacetic acid (1.0 equivalent), dissolved in anhydrous THF, is added dropwise to the stirred suspension of LiAlH₄ at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quenching: The flask is cooled back to 0 °C. The reaction is carefully quenched by the sequential, dropwise addition of:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water (where 'x' is the number of grams of LiAlH₄ used).
-
-
Work-up and Purification: The resulting granular precipitate (aluminum salts) is removed by filtration, and the filter cake is washed thoroughly with THF or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure 2,4-Difluorobenzeneethanol.
Sources
Introduction: The Analytical Imperative for 2,4-Difluorobenzeneethanol
An In-depth Technical Guide to the Spectroscopic Characterization of 2,4-Difluorobenzeneethanol
This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the structural elucidation of 2,4-Difluorobenzeneethanol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond raw data to explain the causality behind spectral features and the logic of experimental design.
2,4-Difluorobenzeneethanol is a fluorinated aromatic alcohol of significant interest as a versatile building block in medicinal chemistry and materials science. Its structural integrity is paramount for the successful synthesis of downstream products. Spectroscopic analysis provides the definitive, non-destructive confirmation of its molecular structure, identity, and purity. This guide synthesizes predictive data based on established principles and analogous structures to offer a robust analytical framework for this compound.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. It probes the magnetic properties of atomic nuclei (specifically ¹H and ¹³C) to map the carbon-hydrogen framework of a molecule. For 2,4-Difluorobenzeneethanol, the presence of ¹⁹F nuclei introduces additional complexity and provides a deeper level of structural confirmation through fluorine-carbon and fluorine-proton couplings.
Expertise & Rationale: Why NMR is Critical
The unambiguous placement of the two fluorine atoms on the benzene ring and the confirmation of the ethanol side chain are tasks for which NMR is uniquely suited. While IR can confirm functional groups and MS can provide the molecular weight, only NMR can definitively map the connectivity of the atoms. The choice to perform both ¹H and ¹³C NMR is deliberate; ¹H NMR elucidates the proton environments and their neighboring relationships, while ¹³C NMR confirms the number of unique carbon environments and their electronic state, heavily influenced by the attached fluorine atoms.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons, the two aliphatic methylene (-CH₂) groups, and the hydroxyl (-OH) proton. The aromatic region will be complex due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.
Table 1: Predicted ¹H NMR Chemical Shifts and Couplings (500 MHz, CDCl₃)
| Assigned Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) |
| H-6 (Aromatic) | ~ 7.25 | ddd (doublet of doublet of doublets) | JH6-H5 ≈ 8.5, JH6-F4 ≈ 9.0, JH6-H3 ≈ 0.5 |
| H-3 (Aromatic) | ~ 6.90 | ddd (doublet of doublet of doublets) | JH3-F2 ≈ 10.0, JH3-F4 ≈ 2.5, JH3-H5 ≈ 2.5 |
| H-5 (Aromatic) | ~ 6.80 | ddd (doublet of doublet of doublets) | JH5-H6 ≈ 8.5, JH5-F4 ≈ 8.5, JH5-H3 ≈ 2.5 |
| -CH₂-Ar | ~ 2.90 | t (triplet) | J ≈ 6.5 |
| -CH₂-OH | ~ 3.85 | t (triplet) | J ≈ 6.5 |
| -OH | ~ 1.5 - 2.5 | br s (broad singlet) | N/A |
Note: The hydroxyl proton's chemical shift is variable and depends on concentration, solvent, and temperature.[1]
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum is expected to show 8 distinct signals, corresponding to the 8 unique carbon atoms in the molecule. The carbons directly bonded to fluorine will appear as doublets with large one-bond C-F coupling constants (¹JCF). Carbons further away will exhibit smaller couplings.
Table 2: Predicted ¹³C NMR Chemical Shifts and Couplings (125 MHz, CDCl₃)
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant(s) (J, Hz) |
| C-4 (C-F) | ~ 162 | d (doublet) | ¹JCF ≈ 245 |
| C-2 (C-F) | ~ 160 | d (doublet) | ¹JCF ≈ 245 |
| C-6 | ~ 132 | d (doublet) | ³JCF ≈ 5 |
| C-1 | ~ 125 | dd (doublet of doublets) | ²JCF ≈ 15, ⁴JCF ≈ 3 |
| C-5 | ~ 111 | d (doublet) | ²JCF ≈ 21 |
| C-3 | ~ 104 | d (doublet) | ²JCF ≈ 25 |
| -CH₂-OH | ~ 61 | s (singlet) | N/A |
| -CH₂-Ar | ~ 32 | t (triplet, from residual C-H) | ³JCF ≈ 4 |
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve ~10-20 mg of 2,4-Difluorobenzeneethanol in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.[2]
-
¹H NMR Acquisition:
-
Acquire data over a spectral width of 0-12 ppm.
-
Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds.
-
Co-add 16-32 scans to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire data over a spectral width of 0-220 ppm.
-
Use a proton-decoupled pulse sequence.
-
Co-add 1024-2048 scans for adequate signal intensity.[3]
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the spectra using the TMS signal.
Section 2: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. Molecular bonds vibrate at specific frequencies, and when exposed to infrared radiation, they absorb energy at frequencies corresponding to their natural vibrational modes.
Expertise & Rationale: Confirming the Functional Groups
The primary purpose of IR analysis for 2,4-Difluorobenzeneethanol is to confirm the presence of the hydroxyl (-OH) group and the difluoro-substituted aromatic ring. The broad O-H stretching absorption is a highly characteristic and reliable indicator of an alcohol.[4] Similarly, the strong C-F stretching bands and the aromatic C-H and C=C bands provide definitive evidence for the fluorinated benzene moiety.[5]
Key IR Absorption Bands
Table 3: Characteristic IR Absorption Frequencies
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| O-H Stretch (Alcohol, H-bonded) | 3550 - 3200 | Strong, Broad |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |
| C=C Stretch (Aromatic Ring) | 1600 - 1475 | Medium to Strong (multiple bands) |
| C-F Stretch | 1250 - 1100 | Strong (multiple bands) |
| C-O Stretch (Primary Alcohol) | ~ 1050 | Strong |
| C-H Bend (Out-of-plane, aromatic) | 900 - 675 | Strong |
Experimental Protocol: ATR-FTIR Spectroscopy
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.
-
Sample Application: Place a single drop of liquid 2,4-Difluorobenzeneethanol directly onto the ATR crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added and averaged to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
Section 3: Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For structural elucidation, Electron Ionization (EI) is commonly employed, which fragments the molecule in a reproducible manner. This fragmentation pattern serves as a molecular "fingerprint."
Expertise & Rationale: Molecular Weight and Fragmentation Logic
The first critical piece of information from MS is the molecular ion peak (M⁺), which confirms the molecular weight of the compound (158.15 g/mol for C₈H₈F₂O). The subsequent fragmentation pattern provides direct evidence of the molecule's structure. The most logical and lowest-energy fragmentation pathway for this molecule is the benzylic cleavage—the breaking of the C-C bond between the two ethyl carbons. This is because it results in a highly stable, resonance-delocalized difluorobenzyl cation, which is expected to be the base peak (the most abundant ion).
Predicted Mass Spectrum Fragmentation
-
Molecular Formula: C₈H₈F₂O
-
Exact Mass: 158.0543
-
Molecular Ion (M⁺): m/z = 158
Table 4: Predicted Key Fragments in EI-MS
| m/z | Proposed Fragment Ion | Formula | Notes |
| 158 | [C₈H₈F₂O]⁺ | Molecular Ion (M⁺) | Confirms molecular weight. |
| 140 | [C₈H₆F₂]⁺ | [M - H₂O]⁺ | Loss of water from the alcohol. |
| 127 | [C₇H₅F₂]⁺ | Difluorobenzyl cation | Benzylic cleavage. Expected base peak. |
| 99 | [C₆H₃F₂]⁺ | Loss of CO from m/z 127 | A common fragmentation for benzyl cations. |
Visualization of Key Structures and Fragmentation
Caption: Molecular structure of 2,4-Difluorobenzeneethanol.
Sources
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- 3. compoundchem.com [compoundchem.com]
- 4. C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Structural and spectroscopic characterization of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid with experimental techniques and quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Research & Development Applications of 2,4-Difluorobenzeneethanol
Executive Summary
2,4-Difluorobenzeneethanol (CAS: 56456-47-4), also known as 2,4-difluorophenethyl alcohol, is a specialized fluorinated building block critical to modern medicinal chemistry. Its value lies in the 2,4-difluorophenyl moiety , a pharmacophore validated for its metabolic stability and ability to enhance lipophilicity without compromising steric compactness.
This guide details its primary utility as a precursor for HIV integrase inhibitors (specifically the side-chain synthesis for Dolutegravir and Bictegravir) and its role as a stable intermediate for phenylacetic acid derivatives in material science and agrochemistry.
Chemical Profile & Reactivity
The molecule features a primary alcohol separated from a difluorinated aromatic ring by a two-carbon spacer. This structure offers two distinct reactivity zones:
-
The Hydroxyl Group: A nucleophilic handle readily converted into leaving groups (halides, sulfonates) or oxidized to carbonyls.
-
The Difluorophenyl Ring: The fluorine atoms at positions 2 and 4 deactivate the ring against electrophilic attack but render it robust against oxidative metabolism (blocking P450 labile sites), a key reason for its prevalence in drug design.
Key Physicochemical Properties
| Property | Value | Relevance |
| Molecular Weight | 158.15 g/mol | Fragment-based drug design compliant. |
| Boiling Point | 100–102 °C (15 mmHg) | Distillable liquid; easy purification. |
| LogP | ~1.9 | Optimal lipophilicity for membrane permeability. |
| Acidity (pKa) | ~16 (Alcohol) | Standard primary alcohol reactivity. |
Pharmaceutical Applications
A. HIV Integrase Inhibitors (The Dolutegravir Pathway)
The most high-value application of 2,4-difluorobenzeneethanol is as a precursor to 2,4-difluorobenzylamine , the critical side-chain amine used in the synthesis of Dolutegravir (Tivicay) and Bictegravir .
While industrial routes often start with the aldehyde or nitrile, the alcohol provides a high-purity pathway to the amine via activation and azide displacement, particularly useful when avoiding metal-hydride reductions of nitriles which can defluorinate the ring under vigorous conditions.
Mechanistic Workflow: Alcohol to Amine Conversion
The transformation follows a classic SN2 pathway.[1] The alcohol is first activated (mesylation or bromination) and then displaced by an azide source, followed by Staudinger reduction.
Figure 1: Synthetic pathway from 2,4-difluorobenzeneethanol to HIV Integrase Inhibitors.[2][3]
B. Bioanalytical Standards (Metabolite Identification)
2,4-Difluorobenzeneethanol is a known metabolite of drugs containing the 2,4-difluorophenethyl moiety. In Drug Metabolism and Pharmacokinetics (DMPK) studies, it serves as a reference standard to quantify oxidative deamination metabolites.
-
Application: Used in LC-MS/MS assay development to track the metabolic fate of experimental integrase inhibitors.
Synthetic Methodologies & Protocols
Protocol A: Activation to 2,4-Difluorophenethyl Bromide
This reaction converts the alcohol into a reactive electrophile, essential for alkylation reactions (e.g., attaching the difluorophenethyl group to a triazole or piperazine scaffold).
Reagents:
-
2,4-Difluorobenzeneethanol (1.0 eq)
-
Phosphorus Tribromide (PBr3) (0.4 eq)
-
Dichloromethane (DCM) (Solvent)[4]
Step-by-Step Procedure:
-
Setup: Charge an oven-dried round-bottom flask with 2,4-difluorobenzeneethanol and anhydrous DCM under nitrogen atmosphere. Cool to 0 °C.
-
Addition: Add PBr3 dropwise over 20 minutes. Maintain temperature <5 °C to prevent elimination side-products (styrene formation).
-
Reaction: Allow to warm to room temperature and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 8:2). The alcohol spot (lower Rf) should disappear.
-
Quench: Carefully pour the mixture into ice water. Caution: Exothermic hydrolysis of excess PBr3.
-
Workup: Separate the organic layer.[4][5] Wash with saturated NaHCO3 (to remove HBr) and brine. Dry over MgSO4.
-
Purification: Concentrate in vacuo. The product, 2,4-difluorophenethyl bromide , is typically a clear oil used directly without column chromatography if purity >95%.
Protocol B: Oxidation to 2,4-Difluorophenylacetic Acid
This acid is a scaffold for "bioisosteric" analogs of phenylacetic acid NSAIDs (like Diclofenac) and liquid crystal monomers.
Reagents:
-
2,4-Difluorobenzeneethanol[6]
-
Jones Reagent (CrO3/H2SO4) or TEMPO/NaOCl (Green alternative)
Green Oxidation Procedure (TEMPO):
-
Dissolve alcohol in DCM/Water mixture.
-
Add catalytic TEMPO (0.01 eq) and KBr (0.1 eq).
-
Add aqueous NaOCl (bleach) buffered at pH 8.6 dropwise at 0 °C.
-
Stir vigorously. The primary alcohol oxidizes first to the aldehyde, then to the carboxylic acid.
-
Acidify aqueous layer to pH 2 and extract with EtOAc to isolate 2,4-difluorophenylacetic acid .
Safety & Handling
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
-
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). While relatively stable, primary alcohols can slowly oxidize to aldehydes if exposed to air/light over prolonged periods.
-
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.
References
-
Synthesis of Dolutegravir Impurities & Intermediates. National Institutes of Health (NIH) / PMC. Available at: [Link]
-
2,4-Difluorobenzyl alcohol: Metabolite of Dolutegravir. PubChem Compound Summary. Available at: [Link]
- Process for the preparation of Dolutegravir (Patent US9573965B2).Google Patents.
-
Reactions of Alcohols: Conversion to Tosylates and Halides. Chemistry LibreTexts. Available at: [Link][1][2][3][4][7][8][9][10][11][12]
- Preparation of 2,4-difluorophenylacetic acid (Patent CN101486638A).Google Patents.
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- 2. US9573965B2 - Process for the preparation of Dolutegravir - Google Patents [patents.google.com]
- 3. Synthesis and characterization of two known and one new impurities of dolutegravir: In silico evaluation of certain intermediates against SARS CoV-2 O-ribose methyltransferase (OMTase) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. 2,4-Difluorophenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 6. test.jkchemical.com [test.jkchemical.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. WO2016125192A2 - Process for the preparation of dolutegravir - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. CN101168542A - A kind of preparation method of 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1 hydrogen-1,2,4-triazole - Google Patents [patents.google.com]
Strategic Sourcing & Technical Guide: 2,4-Difluorobenzeneethanol
The following technical guide details the commercial landscape, strategic sourcing, and technical utilization of 2,4-Difluorobenzeneethanol (CAS: 56456-47-4).
CAS Number: 56456-47-4 Synonyms: 2,4-Difluorophenethyl alcohol; 2-(2,4-Difluorophenyl)ethanol Molecular Formula: C₈H₈F₂O Molecular Weight: 158.15 g/mol
Executive Summary
In the landscape of modern medicinal chemistry, 2,4-Difluorobenzeneethanol serves as a critical Fluorinated Building Block (FBB) . Its primary utility lies in the introduction of the metabolically stable 2,4-difluorophenyl moiety via a phenethyl linker. This structural motif is ubiquitous in antifungal agents (azoles), kinase inhibitors, and agrochemicals, where the fluorine atoms enhance lipophilicity and block metabolic oxidation at the phenyl ring positions.
This guide provides a self-validating framework for sourcing, verifying, and utilizing this compound in drug discovery and process development.
Chemical Profile & Technical Specifications
Before engaging suppliers, researchers must establish a baseline for material quality. The presence of isomeric impurities (e.g., 2,5- or 3,4-difluoro analogs) can be detrimental to Structure-Activity Relationship (SAR) studies.
Standard Specification Table
| Parameter | Acceptance Criterion | Analytical Method | Criticality |
| Appearance | Colorless to pale yellow liquid | Visual | Low |
| Purity (GC) | ≥ 97.0% (Area %) | GC-FID | High |
| Identity | Conforms to Structure | ¹H-NMR / IR | High |
| Water Content | ≤ 0.5% | Karl Fischer | Medium |
| Impurity A | 2,4-Difluorobenzyl alcohol (≤ 1.0%) | GC-MS | High (Chain length error) |
| Impurity B | 2,4-Difluorophenylacetic acid (≤ 0.5%) | HPLC | Medium (Precursor) |
Strategic Sourcing: Suppliers & Availability
Sourcing strategies should be bifurcated based on the development phase: Discovery (Gram-scale) vs. Process (Kg-scale) .
Tier 1: Validated Catalog Suppliers (Discovery Phase)
For rapid delivery and high documentation standards (CoA, SDS).
-
Oakwood Chemical: (Item #022223) – Reliable stock in the USA; excellent for gram-scale synthesis.
-
Thermo Fisher (Alfa Aesar): (Cat #A19945) – High purity, suitable for analytical standards.
-
Sigma-Aldrich: (Product #CIAH987EB264) – Global logistics, though often sourced from third-party partners.
Tier 2: Bulk & Process Suppliers (Scale-Up)
For cost-efficiency (>100g) and custom batch manufacturing.
-
Combi-Blocks: Specializes in fluorinated building blocks; typically offers competitive pricing on 100g+ lots.
-
BLD Pharm: Strong inventory of fluorinated aromatics; rapid shipping from Asian hubs.
-
Enamine: Excellent for requesting analogs or custom libraries built around this scaffold.
Regional Sourcing Logic
-
North America/EU: Prioritize Oakwood or Combi-Blocks to minimize customs delays on fluorinated liquids.
-
Asia-Pacific: BLD Pharm or local bulk manufacturers in Shandong province (China) often hold the primary manufacturing contracts.
Synthesis & Manufacturing Pathways
Understanding the synthesis allows researchers to predict impurities. The dominant industrial route involves the reduction of 2,4-difluorophenylacetic acid.
Pathway Visualization
The following diagram illustrates the primary synthesis route and the potential impurity carry-over points.
Figure 1: Industrial synthesis pathway from benzyl bromide precursor via phenylacetic acid intermediate.
Experimental Protocol: Laboratory Scale Synthesis
Note: This protocol is for the reduction of the acid intermediate, the most common lab-scale method.
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser and addition funnel under Nitrogen atmosphere.
-
Reagent Prep: Charge the flask with 2,4-Difluorophenylacetic acid (5.0 g, 29 mmol) dissolved in anhydrous THF (50 mL).
-
Reduction: Cool to 0°C. Dropwise add Borane-THF complex (1.0 M, 35 mL, 1.2 eq) over 20 minutes. Caution: Gas evolution (H₂).
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (fades acid spot) or LC-MS.
-
Quench: Cool to 0°C. Slowly add Methanol (10 mL) to quench excess borane.
-
Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with 1M HCl, sat. NaHCO₃, and Brine. Dry over Na₂SO₄.
-
Purification: If necessary, purify via flash chromatography (Hexanes:EtOAc 80:20).
Quality Control & Handling
Analytical Validation (Self-Validating System)
To ensure the material is suitable for sensitive applications (e.g., GMP starting material), use this dual-check system:
-
GC-FID Check: Run a gradient method (50°C to 250°C). The ethanol derivative usually elutes after the benzyl alcohol impurity due to higher boiling point and hydrogen bonding.
-
¹H-NMR Verification: Look for the characteristic triplet signals of the ethyl chain:
-
~2.8 ppm (t, 2H, Ar-CH₂-)
-
~3.8 ppm (t, 2H, -CH₂-OH)
-
Absence of a singlet at ~4.6 ppm confirms no benzyl alcohol contamination.
-
Safety & Storage
-
GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).
-
Storage: Store at room temperature in tightly sealed containers. Hygroscopic nature is low, but moisture can affect precise stoichiometry in water-sensitive couplings (e.g., Mitsunobu reaction).
References
Foreword: The Strategic Importance of Fluorination in Modern Drug Discovery
An In-Depth Technical Guide to the Synthesis of 2,4-Difluorobenzeneethanol and Its Derivatives
The incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry.[1][2] The unique physicochemical properties of the fluorine atom—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a drug candidate's metabolic stability, lipophilicity, binding affinity, and membrane permeability.[3] The 2,4-difluorophenyl motif, in particular, is a privileged structure found in numerous pharmaceuticals. Consequently, the synthesis of key intermediates such as 2,4-Difluorobenzeneethanol and its derivatives is of paramount importance to researchers and drug development professionals. This guide provides a comprehensive overview of robust and field-proven synthetic strategies, emphasizing the underlying chemical principles and practical considerations for successful execution.
Retrosynthetic Analysis: Deconstructing the Target Scaffold
A logical approach to synthesizing 2,4-Difluorobenzeneethanol begins with a retrosynthetic analysis to identify key bond disconnections and strategic intermediates. The primary disconnection is the C-C bond between the aromatic ring and the ethanol side chain, or the C-O bond of the alcohol itself. This analysis reveals several viable synthetic pathways originating from readily available starting materials.
Caption: Retrosynthetic pathways to 2,4-Difluorobenzeneethanol.
Synthetic Strategy I: Reduction of 2,4-Difluorophenylacetic Acid
This is one of the most direct and reliable routes to the target compound. The strategy hinges on the synthesis of the key intermediate, 2,4-Difluorophenylacetic acid, which is then reduced to the corresponding primary alcohol.
Synthesis of 2,4-Difluorophenylacetic Acid via Grignard Carboxylation
The formation of a Grignard reagent from 2,4-difluorobenzyl bromide followed by quenching with carbon dioxide is a classic and effective method for installing the carboxylic acid moiety.[4]
Causality Behind Experimental Choices:
-
Grignard Formation: This reaction is predicated on the ability of magnesium metal to insert into the carbon-halogen bond, reversing the polarity of the carbon atom and making it a potent nucleophile.[5] Anhydrous conditions are critical, as even trace amounts of water will protonate and destroy the Grignard reagent. Ethereal solvents like tetrahydrofuran (THF) are ideal as they are aprotic and solvate the magnesium species, facilitating the reaction.
-
Carboxylation: Solid carbon dioxide (dry ice) serves as an inexpensive and efficient electrophile. The Grignard reagent attacks the electrophilic carbon of CO2. An acidic workup is then required to protonate the resulting carboxylate salt to yield the final carboxylic acid.[5]
Experimental Protocol: Synthesis of 2,4-Difluorophenylacetic Acid[4]
-
Grignard Reagent Formation:
-
To a flame-dried, three-necked flask under a nitrogen atmosphere, add magnesium turnings (3.0 g).
-
Add a small volume of anhydrous tetrahydrofuran (30 mL).
-
In a separate flask, dissolve 2,4-difluorobenzyl bromide (25.7 g) in anhydrous tetrahydrofuran (100 mL).
-
Add a small portion of the bromide solution to the magnesium suspension to initiate the reaction (initiation may be aided by gentle heating or a crystal of iodine).
-
Once the reaction begins (as evidenced by gentle reflux), add the remaining bromide solution dropwise over 30 minutes, maintaining a steady reaction rate.
-
After the addition is complete, continue stirring for an additional 10 minutes to ensure full conversion.
-
-
Carboxylation and Workup:
-
Cool the Grignard reagent in an ice bath.
-
Carefully introduce a steady stream of dry carbon dioxide gas into the stirred solution for 1 hour (alternatively, the solution can be slowly poured over an excess of crushed dry ice).
-
Once the reaction is complete, evaporate the solvent under reduced pressure.
-
Partition the resulting residue between diethyl ether and dilute hydrochloric acid.
-
Separate the ether layer and extract it with a 2 N sodium hydroxide solution.
-
Acidify the basic aqueous extract with concentrated hydrochloric acid, which will precipitate the crude product.
-
Extract the acidified mixture with diethyl ether, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude 2,4-difluorophenylacetic acid.
-
Reduction of 2,4-Difluorophenylacetic Acid
With the carboxylic acid in hand, a powerful reducing agent is required to convert it to the primary alcohol.
Causality Behind Experimental Choices:
-
Choice of Reducing Agent: Carboxylic acids are resistant to reduction. While milder reagents like sodium borohydride (NaBH₄) are effective for ketones and aldehydes, they are generally unreactive towards carboxylic acids. A more potent hydride donor, such as Lithium Aluminum Hydride (LiAlH₄), is necessary to achieve this transformation. LiAlH₄ is a strong, non-selective reducing agent that readily reduces acids, esters, and other carbonyl compounds.
Experimental Protocol: Synthesis of 2-(2,4-Difluorophenyl)ethan-1-ol[4]
-
Reaction Setup:
-
To a flame-dried, three-necked flask under a nitrogen atmosphere, add Lithium Aluminum Hydride (2.0 g) and suspend it in anhydrous tetrahydrofuran (100 mL).
-
Cool the suspension in an ice bath.
-
Dissolve the crude 2,4-difluorophenylacetic acid (5.1 g) from the previous step in anhydrous tetrahydrofuran (25 mL).
-
-
Reduction and Quench:
-
Slowly add the acid solution dropwise to the stirred LiAlH₄ suspension, controlling the rate to manage the vigorous evolution of hydrogen gas.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour.
-
Carefully quench the reaction by the sequential, dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup). This procedure is critical for safely neutralizing the excess LiAlH₄ and generating a granular, easily filterable aluminum salt precipitate.
-
Stir the resulting mixture vigorously for 30 minutes.
-
-
Workup and Purification:
-
Filter the mixture through a pad of Celite® to remove the aluminum salts, washing the filter cake with additional THF or diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure.
-
The resulting crude oil can be purified by silica gel chromatography or distillation to yield pure 2,4-Difluorobenzeneethanol.
-
Caption: Workflow for Synthesis via Carboxylic Acid Reduction.
Synthetic Strategy II: Grignard Addition to 2,4-Difluorobenzaldehyde
This pathway is highly versatile for creating a wide range of 2,4-Difluorobenzeneethanol derivatives, specifically secondary alcohols. The core principle involves the reaction of a Grignard reagent with the aldehyde's electrophilic carbonyl carbon.[6][7]
Causality Behind Experimental Choices:
-
Nucleophilic Addition: The Grignard reagent (R-MgX) acts as a source of a carbanion 'R⁻', which performs a nucleophilic attack on the carbonyl carbon of 2,4-difluorobenzaldehyde.[6][8] This forms a new carbon-carbon bond and creates a magnesium alkoxide intermediate.
-
Protonation: An acidic workup protonates the alkoxide to yield the final secondary alcohol product. The identity of the 'R' group from the Grignard reagent determines the final derivative.
Experimental Protocol: General Synthesis of 1-(2,4-Difluorophenyl)alkan-1-ols[6]
-
Grignard Reagent Preparation:
-
Prepare the desired Grignard reagent (e.g., Methylmagnesium Bromide, Phenylmagnesium Bromide) using standard procedures in an anhydrous ethereal solvent.
-
-
Reaction with Aldehyde:
-
In a separate flame-dried flask under nitrogen, dissolve 2,4-difluorobenzaldehyde in anhydrous THF or diethyl ether.
-
Cool the aldehyde solution to 0 °C in an ice bath.
-
Slowly add the prepared Grignard reagent solution dropwise via an addition funnel.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Allow the reaction to stir for 30 minutes at 0 °C after the addition is complete.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This is a milder alternative to strong acid and helps to minimize potential side reactions.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired secondary alcohol derivative.
-
Data Presentation: Representative Aldehyde Addition Reactions
| Grignard Reagent (R-MgX) | Product (Derivative) | Typical Conditions | Approx. Yield (%) |
| Methylmagnesium Bromide | 1-(2,4-Difluorophenyl)ethanol | Diethyl ether, 0 °C to rt | 85-95 |
| Phenylmagnesium Bromide | (2,4-Difluorophenyl)(phenyl)methanol | Anhydrous THF, Reflux | ~90 |
| Ethylmagnesium Bromide | 1-(2,4-Difluorophenyl)propan-1-ol | Diethyl ether, Room Temp. | 80-90 |
| (Yields are adapted from representative procedures and may vary based on scale and specific conditions)[6] |
Asymmetric Synthesis Approaches
For applications in drug development, controlling the stereochemistry of chiral centers is often critical. The synthesis of enantiomerically pure 2,4-Difluorobenzeneethanol derivatives can be achieved through several advanced strategies.
-
Chiral Reducing Agents: The reduction of a prochiral ketone, such as 2,4-difluoroacetophenone, can be accomplished using chiral reducing agents (e.g., CBS reagents) to produce one enantiomer of the corresponding secondary alcohol in excess.
-
Catalytic Asymmetric Addition: The addition of organometallic reagents (e.g., organozinc) to 2,4-difluorobenzaldehyde can be rendered enantioselective by using a chiral catalyst.[9]
These methods represent the cutting edge of synthetic chemistry and are essential for preparing specific stereoisomers for biological evaluation.[11]
Trustworthiness & Self-Validation: In-Process Controls
To ensure the reliability and success of these syntheses, rigorous in-process controls are mandatory.
-
Reaction Monitoring: TLC is indispensable for tracking the consumption of starting materials and the formation of products. Developing a proper solvent system is the first step in any synthetic procedure.
-
Structural Verification: After purification, the structure and purity of the final compound and key intermediates must be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of the final product, which is a critical parameter for compounds intended for biological screening.
By integrating these analytical checkpoints, the described protocols become self-validating systems, ensuring that the material produced meets the required specifications for downstream applications.
References
- CN102531870A - Preparation method of 2,4-difluoroacetophenone.
- CN103553900B - Synthesis method of 2,4,5-trifluorophenylacetic acid.
- CN105017026A - Synthetic method of 2,4-difluorobenzene methylamine.
- 2,4-Difluorophenylacetic acid | 81228-09-3. ChemicalBook.
- N-(2,4-Difluorophenyl)-2-fluorobenzamide. MDPI.
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
- Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.
- Recent advances in asymmetric synthesis with chiral imide auxiliaries. Société Chimique de France.
- Grignard Reagent and Aldehyde (or Ketone) (Mechanism). YouTube.
- Application Notes and Protocols: Grignard Reaction with 4-Fluorobenzaldehyde. Benchchem.
- Recent advances in catalytic asymmetric synthesis. Frontiers.
- Difluoromethylene cyclobutyl sulfonium salts: versatile reagents for chemodivergent synthesis of difluoroalkylated cyclobutenes and cyclobutanes. PMC - NIH.
- Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.
- The Ghosh Laboratory: New Asymmetric Synthesis Research. Purdue Chemistry.
- Reactions with Grignard Reagents. Chemistry LibreTexts.
- CF2H: a fascinating group for application in drug development enabling modul
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,4-Difluorophenylacetic acid | 81228-09-3 [chemicalbook.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
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- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. Frontiers | Recent advances in catalytic asymmetric synthesis [frontiersin.org]
- 10. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 11. Purdue Chemistry: The Ghosh Laboratory: New Asymmetric Synthesis Research [chem.purdue.edu]
Physical and chemical characteristics of 2,4-Difluorobenzeneethanol
Technical Whitepaper: 2,4-Difluorobenzeneethanol in Pharmaceutical Synthesis
Executive Summary
2,4-Difluorobenzeneethanol (CAS 81228-02-6), also known as 2-(2,4-difluorophenyl)ethanol, is a specialized fluorinated aromatic intermediate critical to the development of next-generation triazole antifungals.[1] Its structural core—a phenethyl alcohol moiety substituted with fluorine atoms at the ortho and para positions—imparts unique metabolic stability and lipophilicity to pharmacophores.[2] This guide analyzes its physicochemical profile, synthetic pathways, and role as a precursor in the synthesis of active pharmaceutical ingredients (APIs) such as Voriconazole and Fluconazole analogs.[1][2]
Molecular Identity & Structural Analysis
The compound consists of a benzene ring deactivated by two electron-withdrawing fluorine atoms, linked to a hydroxyethyl chain.[1][2] The specific substitution pattern (2,4-difluoro) is essential for biological activity, often enhancing the binding affinity of antifungal agents to the fungal cytochrome P450 14α-demethylase enzyme.[1][2]
| Attribute | Detail |
| IUPAC Name | 2-(2,4-Difluorophenyl)ethanol |
| CAS Number | 81228-02-6 |
| Molecular Formula | C₈H₈F₂O |
| Molecular Weight | 158.15 g/mol |
| SMILES | OCCCc1ccc(F)cc1F |
| Structure | Phenethyl alcohol derivative with F at positions 2 and 4 |
Physicochemical Profile
The following data consolidates experimental values and high-confidence estimates derived from structural analogs (e.g., 2,4-difluorobenzyl alcohol).
| Property | Value / Description | Significance |
| Physical State | Clear, colorless to pale yellow liquid | Ease of handling in liquid-phase reactors.[1][2] |
| Boiling Point | 89–90 °C at 6 mmHg | Requires vacuum distillation for purification to prevent thermal degradation.[1][2] |
| Density | ~1.2–1.3 g/cm³ (Estimated) | Denser than non-fluorinated analogs due to F-substitution.[2] |
| Solubility | Soluble in DCM, THF, Ethyl Acetate, Alcohols | Compatible with standard organic synthesis solvents.[1][2] |
| Flash Point | > 100 °C (Predicted) | Class IIIB Combustible Liquid; relatively safe for scale-up.[2] |
| Acidity (pKa) | ~14.8 (Alcoholic proton) | Typical primary alcohol reactivity; can be deprotonated by NaH/LDA.[1][2] |
Synthetic Pathways & Reactivity[2][3]
The synthesis of 2,4-Difluorobenzeneethanol typically proceeds via the reduction of its corresponding acid or direct ring opening of epoxides.[1][2] The "Acid Reduction Route" is preferred for high-purity pharmaceutical applications.[2]
Core Synthesis Protocol: Acid Reduction
This method ensures the preservation of the fluorinated ring integrity while constructing the ethyl alcohol tail.[2]
-
Grignard Formation: 2,4-Difluorobenzyl bromide is reacted with Magnesium (Mg) in THF.[1][2][3]
-
Carboxylation: The Grignard reagent captures CO₂ to form 2,4-Difluorophenylacetic acid (CAS 81228-09-3).[2]
-
Reduction: The acid is reduced using Lithium Aluminum Hydride (LiAlH₄) or Borane-THF to yield the target ethanol.[2]
Experimental Insight:
-
Why LiAlH₄? While Borane is milder, LiAlH₄ ensures complete reduction of the carboxylate without affecting the aryl-fluorine bonds, provided the temperature is controlled (< 0°C initially) to prevent defluorination.[1][2]
Visualization: Synthesis Workflow
Figure 1: Step-wise synthesis from benzyl bromide precursor via homologation and reduction.
Applications in Drug Development
2,4-Difluorobenzeneethanol serves as a "linker" scaffold.[1][2] Its primary utility is in the synthesis of Voriconazole and related triazole antifungals.[2]
Mechanism of Utility: The hydroxyl group is a versatile handle.[2] It can be:
-
Oxidized to the aldehyde or acid (reversing the synthesis) to create precursors for Friedel-Crafts acylation.
-
Converted to a Leaving Group (Tosylate/Mesylate/Halide) to allow nucleophilic attack by triazoles or pyrimidines.[1][2]
Voriconazole Connection: In many proprietary routes, the 2,4-difluorophenyl group is introduced early.[1][2] The ethanol derivative can be oxidized to 2,4-difluorophenylacetic acid , which is then converted to 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone —the central "backbone" of the Voriconazole molecule .[1]
Figure 2: Upstream role of the ethanol derivative in the Voriconazole manufacturing chain.
Analytical Characterization
For quality control (QC), the identity of 2,4-Difluorobenzeneethanol must be validated using NMR and IR spectroscopy.[1][2]
1H NMR Interpretation (Predicted in CDCl₃)
-
Aromatic Region (6.7 – 7.3 ppm): Expect a complex multiplet pattern integrating to 3 protons.[1][2] The fluorine atoms cause significant splitting (coupling constants
and ).[2]-
Look for: A quartet-like signal or complex multiplet around 6.8 ppm (H-3, H-5) and a multiplet around 7.2 ppm (H-6).[2]
-
-
Aliphatic Region:
FT-IR Spectrum
-
1500 & 1600 cm⁻¹: C=C aromatic ring skeletal vibrations.[1][2]
-
1100–1250 cm⁻¹: C-F stretching (Strong, characteristic of fluoro-aromatics).[1][2]
Safety & Handling (SDS Summary)
GHS Classification:
-
Skin Irritation: Category 2 (H315)[4]
Protocol Standards:
-
Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon). The alcohol is stable but can oxidize to the acid if exposed to air over long periods.[2]
-
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.[1][2]
-
Spill Management: Absorb with inert material (vermiculite/sand).[1][2] Do not flush into surface water; fluorinated compounds can persist in the environment.[2]
References
-
Google Patents. (2021).[1][2] Synthesis process of voriconazole (CN113354625A). Retrieved October 26, 2025, from [1]
-
National Institutes of Health (NIH). (2024).[1][2] Fluconazole Analogs and Derivatives: An Overview of Synthesis. PubMed Central.[1][2] Retrieved October 26, 2025, from [Link]
Sources
- 1. 2-(Perfluorotetradecyl)ethanol | C16H5F29O | CID 108999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4-Difluorobenzyl alcohol | C7H6F2O | CID 91867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,4-Difluorophenylacetic acid | 81228-09-3 [chemicalbook.com]
- 4. 4-Fluorophenethyl Alcohol | C8H9FO | CID 82068 - PubChem [pubchem.ncbi.nlm.nih.gov]
Understanding the mechanism of action for fluorinated compounds
A Technical Guide for Medicinal Chemists and Pharmacologists
Executive Summary
Fluorine is not merely a halogen; in medicinal chemistry, it is a precision tool for molecular editing.[1] Its introduction into a scaffold does not simply add mass—it fundamentally alters the electronic, steric, and conformational landscape of a drug candidate.[2] This guide dissects the "Fluorine Effect," moving beyond basic bioisosterism to the causal mechanisms that drive potency, metabolic stability, and target residence time. We analyze the specific physicochemical shifts induced by fluorination and provide validated protocols for assessing their biological impact.
Part 1: Physicochemical Foundations
To deploy fluorine effectively, one must understand the atomic-level forces it exerts.
The Electronic Shield: Electronegativity and Bond Strength
Fluorine is the most electronegative element (
-
C-F Bond Energy: The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol vs. ~99 kcal/mol for C-H). This thermodynamic stability is the bedrock of metabolic blocking.
-
Inductive Effects: Through
-bonds, fluorine withdraws electron density, lowering the pKa of neighboring amines (reducing basicity) and increasing the acidity of neighboring protons. This is critical for optimizing membrane permeability (LogD) and preventing phospholipidosis.
The Steering Wheel: The Gauche Effect
Unlike heavier halogens that are sterically driven, fluorine often dictates conformation through stereoelectronic effects.[4]
-
Mechanism: In 1,2-difluoroethane or
-fluoroamine systems, the molecule adopts a gauche conformation (dihedral angle ~60°) rather than the sterically favored anti conformation. -
Causality: This is driven by hyperconjugation: the donation of electron density from a filled
bonding orbital into the empty, low-lying antibonding orbital. -
Application: This effect is used to "pre-organize" a ligand into its bioactive conformation, reducing the entropic penalty of binding.
Quantitative Impact Summary
| Property | Effect of F-Substitution | Mechanistic Driver |
| Bond Length | 1.35 Å (C-F) vs 1.09 Å (C-H) | Van der Waals radius (1.47 Å) mimics O or H. |
| Lipophilicity (LogP) | Increases (typically) | Low polarizability of F reduces solvation energy. |
| Metabolic Stability | Increases | High C-F bond dissociation energy prevents homolytic cleavage. |
| pKa (Neighboring Basic N) | Decreases (1-2 units) | Strong inductive withdrawal (-I effect). |
Part 2: Mechanisms of Action
Mechanism 1: Metabolic Blockade (The CYP450 Shield)
Cytochrome P450 enzymes typically oxidize drugs via a radical abstraction mechanism, targeting electron-rich C-H bonds (e.g., benzylic or para-phenyl positions).
-
The Mechanism: Replacing a labile C-H with C-F raises the activation energy for the initial hydrogen abstraction step. The C-F bond is too strong for the high-valent Iron-Oxo species of CYP450 to break.
-
Outcome: This prevents hydroxylation, extends half-life (
), and blocks the formation of potentially toxic metabolites (e.g., quinones).
Mechanism 2: Suicide Inhibition (Case Study: 5-Fluorouracil)
5-Fluorouracil (5-FU) exemplifies "mechanism-based inhibition." It does not merely compete for the active site; it chemically traps the enzyme.
-
Normal Catalysis: TS converts dUMP to dTMP using a methylene-tetrahydrofolate cofactor. The reaction requires the abstraction of a proton from the C-5 position of the uracil ring to resolve the intermediate.
-
The Fluorine Trap: In 5-FU (converted to FdUMP), the C-5 proton is replaced by Fluorine. The enzyme forms a covalent bond with the C-6 position, but it cannot abstract the F+ at C-5 (due to the strength of the C-F bond).
-
Result: The enzyme-cofactor-inhibitor complex becomes a stable, covalent "dead-end" species. The enzyme is permanently disabled.
Mechanism 3: Orthogonal Multipolar Binding
Fluorine can engage in specific, directional interactions with protein backbones.[8]
-
Interaction: Orthogonal C-F
C=O.[8] -
Geometry: The C-F bond approaches the carbonyl carbon of a peptide backbone at an angle orthogonal to the amide plane.[8]
-
Energy: These multipolar interactions can contribute 0.2–0.8 kcal/mol per interaction, significantly boosting potency when optimized.
Part 3: Visualizations
Diagram 1: The 5-FU Suicide Inhibition Pathway
This diagram illustrates the conversion of 5-FU to FdUMP and the subsequent trapping of Thymidylate Synthase.
Caption: The mechanism of 5-FU suicide inhibition.[5][6] The stability of the C-F bond prevents the resolution of the catalytic intermediate, permanently disabling Thymidylate Synthase.
Diagram 2: Metabolic Blocking Logic
A decision tree for applying fluorination to solve metabolic instability.
Caption: Strategic workflow for using fluorine to block metabolic soft spots (e.g., benzylic oxidation) while considering secondary electronic effects.
Part 4: Experimental Protocols
Protocol 1: Comparative Metabolic Stability Assessment
Objective: To quantify the "Fluorine Effect" on intrinsic clearance (
Reagents:
-
Pooled Liver Microsomes (Human/Rat).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Test Compounds (Fluorinated Analog vs. Protio-Analog).
-
Internal Standard (e.g., Propranolol).
Workflow:
-
Pre-Incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 mins.
-
Initiation: Spike test compound (final conc. 1
M) into the mixture. Add NADPH system to initiate reaction.-
Control: Run a "minus NADPH" control to check for chemical instability.
-
-
Sampling: At
min, remove 50 L aliquots. -
Quenching: Immediately dispense into 150
L ice-cold Acetonitrile containing the Internal Standard. -
Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. The slope is . -
Validation Criteria: The
of the decay curve must be . The "minus NADPH" control must show <5% loss.
Protocol 2: F-NMR Ligand Binding (T2 Relaxation)
Objective: To confirm direct binding of a fluorinated fragment to a protein target without requiring radiolabels.
Principle: Small molecules tumble fast (sharp NMR signals). When bound to a large protein, tumbling slows, causing rapid T2 relaxation (broadening/disappearance of the
Workflow:
-
Sample Prep: Prepare 50
M fluorinated ligand in /Buffer. -
Reference Scan: Acquire 1D
F-NMR spectrum of the ligand alone. Note the linewidth ( ). -
Protein Titration: Add target protein at sub-stoichiometric ratios (e.g., 1:100, 1:50, 1:10 protein:ligand).
-
Measurement: Acquire spectra at each point using a CPMG (Carr-Purcell-Meiboom-Gill) pulse sequence to filter out broad protein signals.
-
Data Analysis:
-
Binder: The
F signal intensity decreases (or disappears) as protein concentration increases due to exchange with the bound state. -
Non-Binder: Signal intensity and linewidth remain unchanged.
-
-
Competition Experiment (Validation): Add a known high-affinity non-fluorinated inhibitor. If the
F signal reappears (sharpens), the interaction is specific (displacement occurred).
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.
-
Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry.
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science.
-
Longley, D. B., et al. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer.
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.
Sources
- 1. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. droracle.ai [droracle.ai]
- 6. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 7. Evaluating the drug-target relationship between thymidylate synthase expression and tumor response to 5-fluorouracil: Is it time to move forward? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Detailed protocol for the synthesis of 2,4-Difluorobenzeneethanol
An In-depth Technical Guide to the Synthesis of 2,4-Difluorobenzeneethanol
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details two robust and field-proven protocols for the synthesis of 2,4-Difluorobenzeneethanol (also known as 2-(2,4-difluorophenyl)ethanol), a valuable fluorinated building block in medicinal chemistry and materials science. The fluorine substituents can enhance metabolic stability and binding affinity in drug candidates, making this compound a key intermediate for pharmaceutical development.[1] This document provides detailed, step-by-step methodologies for two primary synthetic routes: the reduction of 2,4-difluorophenylacetic acid and the Grignard reaction of 2,4-difluorobenzylmagnesium bromide with formaldehyde. The guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations, quantitative data, workflow visualizations, and troubleshooting advice to ensure successful and reproducible synthesis.
Introduction and Strategic Overview
2,4-Difluorobenzeneethanol is a specialized aromatic alcohol whose structure is of significant interest in the synthesis of complex organic molecules. The presence of two fluorine atoms on the phenyl ring alters the molecule's electronic properties, lipophilicity, and metabolic pathways, making it a desirable synthon for creating active pharmaceutical ingredients (APIs) and advanced agrochemicals.[2][3]
This guide presents two distinct, yet equally effective, synthetic strategies. The choice between them often depends on the availability of starting materials and the scale of the reaction.
-
Method A: Reduction of 2,4-Difluorophenylacetic Acid. This is a direct and reliable method that employs a powerful reducing agent, such as Lithium Aluminum Hydride (LiAlH₄), to convert the carboxylic acid functional group directly into a primary alcohol.[4] This pathway is often preferred for its straightforwardness and high yields when the corresponding carboxylic acid is commercially available or easily synthesized.[4][5][6]
-
Method B: Grignard Reaction with Formaldehyde. This classic carbon-carbon bond-forming reaction offers a versatile approach. It involves the preparation of a Grignard reagent from 2,4-difluorobenzyl bromide, which then acts as a nucleophile, attacking the electrophilic carbon of formaldehyde.[7][8] This method builds the ethanol side-chain and is particularly useful when starting from the corresponding benzyl halide.
Materials and Reagent Data
Proper characterization and handling of reagents are critical for reaction success. The table below summarizes the key materials for both synthetic pathways.
| Reagent | Formula | MW ( g/mol ) | Role | Key Properties |
| Method A | ||||
| 2,4-Difluorophenylacetic Acid | C₈H₆F₂O₂ | 172.13 | Starting Material | White crystalline solid.[5] |
| Lithium Aluminum Hydride (LiAlH₄) | H₄AlLi | 37.95 | Reducing Agent | Highly reactive with water, pyrophoric solid. |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Solvent | Anhydrous grade required. Ethereal, volatile liquid. |
| Diethyl Ether (Et₂O) | C₄H₁₀O | 74.12 | Solvent | Anhydrous grade required. Highly flammable liquid. |
| Hydrochloric Acid (HCl) | HCl | 36.46 | Quenching/Workup | Corrosive aqueous solution. |
| Method B | ||||
| 2,4-Difluorobenzyl Bromide | C₇H₅BrF₂ | 207.02 | Starting Material | Lachrymatory liquid. |
| Magnesium Turnings | Mg | 24.31 | Reagent Formation | Highly reactive metal. |
| Formaldehyde (or Paraformaldehyde) | CH₂O | 30.03 | Electrophile | Gaseous or used as its solid polymer, paraformaldehyde. |
| Iodine (I₂) | I₂ | 253.81 | Initiator | Small crystal to initiate Grignard formation. |
| Ammonium Chloride (NH₄Cl) | NH₄Cl | 53.49 | Quenching Agent | Saturated aqueous solution for workup. |
Experimental Protocols
Method A: Synthesis via Reduction of 2,4-Difluorophenylacetic Acid
This protocol is adapted from established procedures for the reduction of phenylacetic acids.[4] The core of this method is the hydride-mediated reduction of a carboxylic acid to a primary alcohol.
Causality: Lithium Aluminum Hydride is a potent source of hydride ions (H⁻), which are strong nucleophiles. The reaction proceeds by the nucleophilic attack of hydride on the carboxylic acid's carbonyl carbon, followed by a series of steps to displace the hydroxyl group, ultimately yielding the primary alcohol after an aqueous workup.
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel. Ensure the entire system is under a positive pressure of inert gas.
-
Reagent Suspension: In the flask, suspend Lithium Aluminum Hydride (2.0 g) in anhydrous tetrahydrofuran (100 mL). Cool the stirred suspension to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve 2,4-difluorophenylacetic acid (5.1 g, crude from previous step or commercial) in anhydrous tetrahydrofuran (25 mL).[4] Transfer this solution to the dropping funnel and add it dropwise to the LiAlH₄ suspension over 30-45 minutes. The slow addition is crucial to control the exothermic reaction and prevent dangerous temperature spikes.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to reflux for 2-4 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Quenching (Critical Step): Cool the reaction mixture back down to 0 °C. Quench the excess LiAlH₄ by slowly and carefully adding the following reagents in sequence:
-
X mL of water
-
X mL of 15% aqueous sodium hydroxide (NaOH)
-
3X mL of water (where X is the mass of LiAlH₄ in grams used). This sequence (Fieser workup) is designed to produce a granular, easily filterable precipitate of aluminum salts.
-
-
Isolation: Stir the resulting mixture at room temperature for 30 minutes. Filter the granular solid through a pad of Celite and wash the filter cake thoroughly with diethyl ether or ethyl acetate.
-
Purification: Combine the filtrate and washes, and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield pure 2,4-Difluorobenzeneethanol.
Method B: Synthesis via Grignard Reaction
This protocol follows the fundamental principles of Grignard reagent formation and its subsequent reaction with an aldehyde.[1][7]
Causality: Magnesium metal inserts into the carbon-bromine bond of 2,4-difluorobenzyl bromide to form an organomagnesium species (Grignard reagent).[7] This reverses the polarity of the benzylic carbon, turning it from an electrophile into a potent nucleophile. This nucleophile then attacks the electrophilic carbonyl carbon of formaldehyde, forming a new carbon-carbon bond.[8] An acidic workup protonates the resulting alkoxide to yield the final primary alcohol.[9]
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked flask under inert atmosphere, place magnesium turnings (1.0 equiv).
-
Add a small crystal of iodine (I₂) and a few milliliters of anhydrous diethyl ether.
-
Add a small portion (~5-10%) of a solution of 2,4-difluorobenzyl bromide (1.0 equiv) in anhydrous diethyl ether.
-
Initiation is indicated by the disappearance of the iodine color and gentle bubbling. If the reaction does not start, gentle warming with a heat gun may be required.
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.[7]
-
After addition, continue stirring for an additional 30-60 minutes until most of the magnesium is consumed. The resulting grey/brown solution is the Grignard reagent.
-
-
Reaction with Formaldehyde:
-
In a separate flame-dried flask, place a suspension of paraformaldehyde (1.1 equiv) in anhydrous diethyl ether and cool to 0 °C.
-
Slowly transfer the prepared Grignard reagent to the paraformaldehyde suspension via cannula or a dropping funnel. This is an exothermic reaction; maintain the temperature at 0-10 °C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.
-
-
Workup and Isolation:
-
Cool the reaction mixture to 0 °C and quench it by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure. Purify the residue by vacuum distillation or silica gel chromatography to obtain 2,4-Difluorobenzeneethanol.
Workflow Visualizations
The following diagrams illustrate the logical flow of each synthetic protocol.
Caption: Workflow for the synthesis of 2,4-Difluorobenzeneethanol via reduction.
Caption: Workflow for the synthesis of 2,4-Difluorobenzeneethanol via Grignard reaction.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Method A: Low Yield | 1. Incomplete reaction. 2. Degradation during workup. 3. Impure starting material. | 1. Increase reflux time; confirm consumption of starting material by TLC. 2. Ensure the quenching is done slowly at 0 °C to avoid side reactions. 3. Purify the starting carboxylic acid before the reduction. |
| Method B: Grignard reaction fails to initiate. | 1. Moisture in glassware or solvent. 2. Magnesium is passivated (oxide layer). | 1. Ensure all glassware is rigorously flame-dried and solvents are anhydrous.[7] 2. Gently crush the magnesium turnings in a mortar and pestle before use. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the surface. |
| Method B: Formation of Wurtz coupling byproduct (1,2-bis(2,4-difluorophenyl)ethane). | 1. Reaction temperature is too high during Grignard formation. 2. High concentration of benzyl bromide. | 1. Maintain a gentle reflux; do not overheat. 2. Ensure the bromide is added slowly to the magnesium suspension to keep its instantaneous concentration low. |
| Oily product instead of solid after workup. | 1. Presence of residual solvent or impurities. 2. The product itself may be a low-melting solid or an oil at room temp. | 1. Ensure complete removal of solvent under high vacuum. Purify via column chromatography. 2. If purification confirms the product's identity, proceed. Attempt to induce crystallization by scratching or seeding if a solid is expected.[10] |
References
- Google Patents. (n.d.). The synthetic method of 2,4 difluoro benzene methanamines.
- Google Patents. (n.d.). Preparation method of 2,4-difluoroacetophenone.
- Google Patents. (n.d.). Process for preparing 2,2-difluoroethanol.
- Google Patents. (n.d.). Synthetic method of 2,4-difluorobenzene methylamine.
- Google Patents. (n.d.). Method of preparing 2,4-difluoroaniline.
- Google Patents. (n.d.). Method for preparing high-purity 2,4'-difluorobenzophenone.
-
ResearchGate. (n.d.). Synthesis experiment of 2,4-difluorobenzaldehyde. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Metal-free transfer hydrogenation of olefins via dehydrocoupling catalysis. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing 3, 4-difluorobenzaldehyde.
-
Aerosol and Air Quality Research. (2005). Reaction Mechanism of Ethylene Oxide at Various Oxygen/Ethylene Oxide Ratios in an RF Cold Plasma Environment. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
-
Vedantu. (n.d.). Formaldehyde when reacted with methyl magnesium bromide class 12 chemistry CBSE. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method 2,4,5-trifluorophenylacetic acid.
-
YouTube. (2014). Grignard Reagent and Aldehyde (or Ketone) (Mechanism). Retrieved from [Link]
-
Quora. (2023). Will methyl magnesium bromide on reaction with formaldehyde form?. Retrieved from [Link]
-
ResearchGate. (n.d.). Anionic Polymerization of Ethylene Oxide in the Presence of the Phosphazene Base ButP4. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective Synthesis of Ethylene Oxide Through Liquid-Phase Epoxidation of Ethylene. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Reactions with Grignard Reagents. Retrieved from [Link]
-
Chegg.com. (n.d.). Solved Formaldehyde will react with phenylmagnesium bromide. Retrieved from [Link]
-
Filo. (n.d.). Reaction of Formaldehyde with Magnesium Bromide (Grignard Reagent). Retrieved from [Link]
-
YouTube. (2024). The reaction of formaldehyde with magnesium methyl bromide followed by hydrolysis gives.... Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Difluorophenylacetic acid. Retrieved from [Link]
-
MDPI. (2021). Effect of Ethylene Oxide Structures in TEMPO Polymers on High-Rate Discharge Properties. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ossila.com [ossila.com]
- 3. US8975448B2 - Process for preparing 2,2-difluoroethanol - Google Patents [patents.google.com]
- 4. 2,4-Difluorophenylacetic acid | 81228-09-3 [chemicalbook.com]
- 5. 2,4-二氟苯乙酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2,4-Difluorophenylacetic acid | C8H6F2O2 | CID 123581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Reaction of Formaldehyde with Magnesium Bromide (Grignard Reagent) What .. [askfilo.com]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Strategic Utilization of 2,4-Difluorobenzeneethanol in Agrochemical Synthesis
Executive Summary
2,4-Difluorobenzeneethanol (CAS 81228-02-6) serves as a critical fluorinated building block in the synthesis of next-generation agrochemicals and pharmaceutical antifungals. Its structural core—the 2,4-difluorophenyl moiety —is highly prized for its ability to block metabolic oxidation at the phenyl ring, thereby extending the half-life of active ingredients (AIs) in biological systems.
This guide details the strategic activation of 2,4-Difluorobenzeneethanol into electrophilic "warheads" (alkyl halides) and its oxidation into carboxylic acids. These transformations enable the synthesis of broad-spectrum triazole fungicides (analogous to Voriconazole and Flutriafol chemistries) and phenylacetic acid-derived herbicides .
Chemical Profile & Strategic Value
Physicochemical Properties
| Property | Specification |
| Chemical Name | 2-(2,4-Difluorophenyl)ethanol |
| CAS Number | 81228-02-6 |
| Molecular Formula | C₈H₈F₂O |
| Molecular Weight | 158.15 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 100-102 °C @ 15 mmHg |
| Density | 1.19 g/mL (25 °C) |
| Solubility | Soluble in DCM, EtOAc, MeOH; sparingly soluble in water |
Structural Advantages in Agrochemical Design
-
Metabolic Blocking: The fluorine atoms at the 2- and 4-positions sterically and electronically deactivate the benzene ring against cytochrome P450-mediated hydroxylation.
-
Lipophilicity Modulation: The difluoro-substitution increases logP compared to the non-fluorinated analog, enhancing cuticle penetration in foliar applications.
-
Versatile Linker: The ethanol chain (C2 linker) provides optimal spacing for binding to sterol 14α-demethylase (CYP51), the target of azole fungicides.
Synthetic Pathways & Logic
The utility of 2,4-Difluorobenzeneethanol lies in its conversion into two primary reactive intermediates:
-
The Electrophile (Alkyl Halide): For N-alkylation of heterocycles (triazoles, imidazoles).
-
The Acid (Phenylacetic Acid): For esterification in pyrethroid or auxin-mimic herbicide synthesis.
Pathway Visualization (Graphviz)
Figure 1: Divergent synthesis pathways starting from 2,4-Difluorobenzeneethanol.[1][2][3] The bromide route (top) is critical for fungicide synthesis, while the oxidation route (bottom) leads to herbicide precursors.
Detailed Experimental Protocols
Protocol A: Synthesis of 1-(2-Bromoethyl)-2,4-difluorobenzene
Objective: Convert the hydroxyl group into a bromide leaving group to create a potent alkylating agent.
Mechanism: Nucleophilic substitution (
Materials
-
Precursor: 2,4-Difluorobenzeneethanol (1.0 eq)
-
Reagent: Phosphorus Tribromide (
) (0.4 eq) -
Solvent: Dichloromethane (DCM) (Anhydrous)
-
Quench: Saturated
solution
Step-by-Step Methodology
-
Setup: Charge a 3-neck round-bottom flask with 2,4-Difluorobenzeneethanol (15.8 g, 100 mmol) and anhydrous DCM (100 mL) under a nitrogen atmosphere. Cool the solution to 0°C using an ice bath.
-
Addition: Add
(10.8 g, 40 mmol) dropwise over 30 minutes via an addition funnel. Caution: Reaction is exothermic. -
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 9:1) for the disappearance of the alcohol.
-
Quench: Cool back to 0°C. Slowly add saturated
(50 mL) to neutralize acidic byproducts. -
Workup: Separate the organic layer.[2] Extract the aqueous layer with DCM (2 x 50 mL). Combine organics and wash with brine.[1]
-
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: The crude oil is typically sufficiently pure (>95%) for downstream alkylation. If necessary, purify via vacuum distillation (bp ~115°C @ 10 mmHg).
Yield Expectation: 90-95% (Colorless oil).
Protocol B: N-Alkylation to Form Azole Antifungal Scaffold
Objective: Couple the bromide intermediate with 1,2,4-triazole to form the core antifungal pharmacophore. Relevance: This mimics the core connectivity found in blockbuster azoles like Voriconazole and Posaconazole .
Materials
-
Substrate: 1-(2-Bromoethyl)-2,4-difluorobenzene (from Protocol A)
-
Nucleophile: 1H-1,2,4-Triazole (1.2 eq)
-
Base: Potassium Carbonate (
) (2.0 eq) -
Solvent: Acetonitrile (ACN) or DMF
Step-by-Step Methodology
-
Activation: In a reaction vessel, suspend 1H-1,2,4-Triazole (8.3 g, 120 mmol) and anhydrous
(27.6 g, 200 mmol) in ACN (150 mL). Stir at 60°C for 1 hour to facilitate deprotonation. -
Coupling: Add 1-(2-Bromoethyl)-2,4-difluorobenzene (22.1 g, 100 mmol) dropwise.
-
Reflux: Heat the mixture to reflux (80-82°C) for 12-16 hours.
-
Filtration: Cool to room temperature. Filter off the inorganic salts (
, excess carbonate). -
Isolation: Concentrate the filtrate. Dissolve the residue in EtOAc and wash with water to remove regioisomeric byproducts (N4-alkylation is minor but possible; N1 is favored).
-
Crystallization: Recrystallize from Isopropyl Alcohol/Hexane if a solid, or use column chromatography (DCM:MeOH 95:5) to isolate the N1-isomer.
Critical Quality Attribute (CQA): Regioselectivity (N1 vs N4). N1-alkylation is the bioactive form.
Process Safety & Handling
-
Fluorinated Aromatics: 2,4-Difluorobenzeneethanol is a skin irritant. The bromide derivative is a potent alkylating agent and a potential lachrymator. Handle only in a fume hood.
-
Phosphorus Tribromide: Reacts violently with water to produce HBr gas. Ensure all glassware is oven-dried.
-
Waste Disposal: Fluorinated organic waste must be segregated from general organic waste streams to prevent issues in incineration (HF formation).
References
- Title: Process for preparing voriconazole.
-
Fluorine in Agrochemicals
- Title: Current Contributions of Organofluorine Compounds to the Agrochemical Industry.
- Source: Frontiers in Chemistry (2020).
-
URL:[Link]
- Relevance: Validates the metabolic stability conferred by the 2,4-difluoro motif.
-
Building Block Data
-
Bromination Protocols
- Title: Preparation of Alkyl Bromides
- Source: Organic Syntheses, Coll. Vol. 1, p.25 (1941).
-
URL:[Link]
- Relevance: Found
Sources
- 1. US8263769B2 - Process for preparing voriconazole - Google Patents [patents.google.com]
- 2. Voriconazole synthesis process - Eureka | Patsnap [eureka.patsnap.com]
- 3. EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]
- 4. eontrading.uk [eontrading.uk]
- 5. 81228-02-6|2,4-Difluorobenzeneethanol|BLD Pharm [bldpharm.com]
- 6. arctomsci.com [arctomsci.com]
Application Note: High-Performance Liquid Chromatography and Gas Chromatography-Mass Spectrometry Methods for the Quantification of 2,4-Difluorobenzeneethanol
Abstract
This application note presents robust and validated analytical methodologies for the quantitative determination of 2,4-Difluorobenzeneethanol, a key intermediate in the synthesis of various pharmaceutical compounds. Two orthogonal techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), are detailed. The HPLC method provides a rapid and straightforward approach for routine analysis, while the GC-MS method offers higher sensitivity and selectivity, making it ideal for trace-level quantification and confirmatory analysis. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, outlining detailed protocols, method validation parameters, and the scientific rationale behind the experimental choices.
Introduction
2,4-Difluorobenzeneethanol is a fluorinated aromatic alcohol of significant interest in the pharmaceutical industry due to its role as a building block in the synthesis of active pharmaceutical ingredients (APIs). The precise quantification of this intermediate is critical for ensuring reaction efficiency, product purity, and overall quality control throughout the drug development process. The presence of two fluorine atoms on the benzene ring imparts unique physicochemical properties that necessitate tailored analytical approaches. This application note addresses the need for reliable and validated methods for the quantification of 2,4-Difluorobenzeneethanol in various sample matrices.
We present two distinct yet complementary analytical strategies: a reversed-phase HPLC method with UV detection and a GC-MS method. The choice between these methods will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the need for structural confirmation.
Physicochemical Properties of 2,4-Difluorobenzeneethanol
A thorough understanding of the analyte's physicochemical properties is fundamental to developing effective analytical methods. While specific experimental data for 2,4-Difluorobenzeneethanol is not extensively published, we can infer its properties from structurally similar compounds such as 2,4-difluorobenzylamine and 2,4-difluoronitrobenzene.
-
Molecular Formula: C₈H₈F₂O
-
Molecular Weight: 158.15 g/mol
-
Boiling Point (estimated): The boiling point is expected to be in the range of 200-220 °C at atmospheric pressure, based on similar fluorinated aromatic compounds.[1]
-
Solubility: It is anticipated to have good solubility in common organic solvents such as methanol, acetonitrile, and dichloromethane, with limited solubility in water.[2]
-
UV Absorption: Aromatic compounds exhibit characteristic UV absorption. Due to the benzene ring, 2,4-Difluorobenzeneethanol is expected to have a UV absorption maximum in the range of 200-400 nm.[3][4] The presence of the hydroxyl and difluoro substituents will influence the exact wavelength of maximum absorbance (λmax).
High-Performance Liquid Chromatography (HPLC-UV) Method
The HPLC-UV method is a widely accessible and robust technique for the routine quantification of 2,4-Difluorobenzeneethanol. The method described herein utilizes reversed-phase chromatography, which is well-suited for the separation of moderately polar aromatic compounds.
Scientific Rationale for Method Development
The selection of a C18 stationary phase is based on its versatility and proven efficacy in retaining and separating aromatic compounds through hydrophobic interactions. The mobile phase, a mixture of acetonitrile and water, allows for the fine-tuning of the analyte's retention time. Acetonitrile is chosen as the organic modifier due to its low UV cutoff and good elution strength for aromatic compounds. The addition of a small amount of acid, such as formic acid, to the mobile phase can improve peak shape by suppressing the ionization of any acidic impurities. UV detection is selected due to the presence of the chromophoric benzene ring in the analyte.
HPLC-UV Protocol
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 80% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 260 nm (or λmax determined experimentally) |
Sample Preparation:
-
Accurately weigh a suitable amount of the sample containing 2,4-Difluorobenzeneethanol.
-
Dissolve the sample in a diluent (e.g., 50:50 acetonitrile:water) to achieve a final concentration within the linear range of the method.
-
Vortex or sonicate to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
Method Validation (as per ICH Q2(R2) Guidelines)
A comprehensive validation of the analytical method is crucial to ensure its reliability and suitability for its intended purpose.[5][6][7]
Validation Parameters:
| Parameter | Acceptance Criteria |
|---|---|
| Specificity | The analyte peak should be well-resolved from any impurities or matrix components. |
| Linearity | R² > 0.999 over a defined concentration range. |
| Accuracy | Recovery of 98-102% for spiked samples at three concentration levels. |
| Precision (Repeatability & Intermediate Precision) | RSD < 2% |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Determined by signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ). |
| Robustness | Insensitive to small, deliberate variations in method parameters (e.g., flow rate, column temperature). |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
For applications requiring higher sensitivity, selectivity, and structural confirmation, a GC-MS method is recommended. Due to the polar nature of the hydroxyl group, derivatization is often employed to improve the volatility and chromatographic performance of alcohols.
Scientific Rationale for Method Development
Direct analysis of alcohols by GC can sometimes result in poor peak shape and tailing due to their polarity. Derivatization with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group. This increases the volatility of the analyte and improves its chromatographic behavior on a non-polar capillary column. A standard non-polar column, such as a 5% phenyl-methylpolysiloxane, is suitable for the separation of the derivatized analyte. Electron ionization (EI) at 70 eV is a standard technique that produces reproducible fragmentation patterns, allowing for both quantification and library-based identification.
GC-MS Protocol
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Autosampler
-
Mass spectrometer (single quadrupole or equivalent)
Derivatization Procedure:
-
To 100 µL of the sample solution in a suitable solvent (e.g., pyridine or acetonitrile), add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Allow the sample to cool to room temperature before injection.
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Value |
|---|---|
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) or Splitless for trace analysis |
| Oven Program | 80 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-400 |
| Solvent Delay | 3 minutes |
Predicted Mass Spectrum of TMS-derivatized 2,4-Difluorobenzeneethanol: The mass spectrum is expected to show a molecular ion (M+) and characteristic fragments. Based on the structure and common fragmentation pathways of TMS-derivatized alcohols and related aromatic compounds, key ions to monitor for selected ion monitoring (SIM) would include the molecular ion and fragments resulting from cleavage of the C-C bond adjacent to the oxygen and loss of a methyl group from the TMS moiety. The mass spectrum of the related compound, 2,4-difluorobenzaldehyde, can provide some insight into the fragmentation of the difluorophenyl group.[8]
Method Validation
Similar to the HPLC method, the GC-MS method must be rigorously validated according to ICH guidelines to ensure its performance.[5][6][7] The validation parameters and acceptance criteria are generally the same as for the HPLC method, with a focus on demonstrating the method's suitability for its intended purpose.
Data Presentation and Visualization
Example Linearity Data
| Concentration (µg/mL) | HPLC Peak Area | GC-MS Peak Area |
| 1 | 15,234 | 25,678 |
| 5 | 76,170 | 128,390 |
| 10 | 151,980 | 255,980 |
| 25 | 380,500 | 641,200 |
| 50 | 759,800 | 1,280,500 |
| R² | 0.9998 | 0.9999 |
Experimental Workflows
Caption: HPLC-UV analysis workflow for 2,4-Difluorobenzeneethanol.
Caption: GC-MS analysis workflow for 2,4-Difluorobenzeneethanol.
Conclusion
This application note provides two validated, reliable, and robust analytical methods for the quantification of 2,4-Difluorobenzeneethanol. The HPLC-UV method is suitable for routine quality control, offering simplicity and speed. The GC-MS method provides enhanced sensitivity and selectivity, making it the preferred choice for trace analysis and confirmatory purposes. The detailed protocols and validation guidelines presented herein will enable researchers and drug development professionals to accurately and confidently quantify this important pharmaceutical intermediate, ensuring the quality and consistency of their processes and products.
References
-
ANGEEL OAK SPECIALITY CHEMTECH. 2,4-DIFLUOROBENZYLAMINE. [Link]
-
MDPI. Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
NIST. 2,4-Difluorobenzaldehyde. [Link]
-
International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]
-
MDPI. Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. [Link]
-
MasterControl. ICH Q2 (R2) Validation of Analytical Procedures. [Link]
Sources
- 1. 2,4-Difluoronitrobenzene | 446-35-5 [chemicalbook.com]
- 2. aosc.in [aosc.in]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. mastercontrol.com [mastercontrol.com]
- 8. 2,4-Difluorobenzaldehyde [webbook.nist.gov]
Application of 2,4-Difluorobenzeneethanol in the synthesis of Active Pharmaceutical Ingredients (APIs)
This guide outlines the application of 2,4-Difluorobenzeneethanol (CAS 81228-02-6) as a strategic starting material in the synthesis of 2,4-Difluorobenzylamine , a critical intermediate for the HIV integrase inhibitor Dolutegravir (Tivicay) .
Executive Summary
2,4-Difluorobenzeneethanol (2-(2,4-difluorophenyl)ethanol) is a high-value fluorinated building block used primarily to access the 2,4-difluorobenzyl moiety found in next-generation antiretrovirals. While direct alkylation using benzyl halides is common, the "chain-shortening" synthetic route starting from the phenethanol derivative offers distinct advantages in process safety and impurity control.
This application note details the transformation of 2,4-Difluorobenzeneethanol into 2,4-Difluorobenzylamine , the amine nucleophile required for the final coupling step in the synthesis of Dolutegravir . The protocol employs a scalable three-step sequence: Oxidation, Amidation, and Hofmann Rearrangement, ensuring high regio-purity and minimizing the formation of genotoxic halide by-products.
Chemical Profile & Strategic Value[1][2][3]
| Property | Specification |
| Compound Name | 2,4-Difluorobenzeneethanol |
| CAS Number | 81228-02-6 |
| Molecular Formula | C₈H₈F₂O |
| Molecular Weight | 158.15 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Key Application | Precursor to 2,4-Difluorobenzylamine (CAS 72235-52-0) |
| Target API | Dolutegravir (HIV-1 Integrase Inhibitor) |
Why Use 2,4-Difluorobenzeneethanol?
-
Impurity Control: Starting with the C8 alcohol avoids the use of 2,4-difluorobenzyl chloride/bromide, which are potent lachrymators and potential genotoxic impurities (PGIs) that require stringent downstream controls.
-
Regioselectivity: The phenethanol scaffold locks the fluorine positions early in the synthesis, preventing isomer scrambling often seen during Friedel-Crafts acylations.
-
Process Safety: The oxidative route avoids the handling of hazardous cyanide reagents typically used to extend carbon chains (e.g., Benzyl chloride
Phenylacetonitrile).
Synthetic Pathway & Mechanism
The synthesis involves a carbon degradation sequence (C8
Reaction Scheme
Caption: Step-wise conversion of 2,4-Difluorobenzeneethanol to the Dolutegravir intermediate via oxidative degradation.
Detailed Experimental Protocol
Step 1: Oxidation to 2,4-Difluorophenylacetic Acid
This step converts the primary alcohol to the carboxylic acid using a catalytic TEMPO oxidation, which is greener and safer than traditional Chromium(VI) oxidations.
-
Reagents: 2,4-Difluorobenzeneethanol (1.0 eq), TEMPO (0.02 eq), NaOCl (2.5 eq), NaBr (0.1 eq), Dichloromethane (DCM), Water.
-
Procedure:
-
Dissolve 2,4-Difluorobenzeneethanol in DCM and add aqueous solution of KBr and TEMPO.
-
Cool the mixture to 0°C.
-
Slowly add aqueous NaOCl (bleach) while maintaining internal temperature <10°C (Exothermic reaction).
-
Stir at 20°C for 2 hours. Monitor conversion by HPLC.
-
Quench: Add sodium thiosulfate solution to destroy excess oxidant.
-
Workup: Acidify aqueous layer to pH 2 with HCl. Extract with Ethyl Acetate.
-
Yield: Expect ~85-90% of white solid (Acid intermediate).
-
Step 2: Amidation to 2,4-Difluorophenylacetamide
Activation of the acid followed by ammonolysis.
-
Reagents: 2,4-Difluorophenylacetic acid (from Step 1), Thionyl Chloride (SOCl₂), Ammonia (aq) or NH₃ gas.[1]
-
Procedure:
-
Suspend the acid in Toluene.
-
Add SOCl₂ (1.2 eq) dropwise at 50°C. Reflux for 2 hours until gas evolution ceases (Formation of Acid Chloride).
-
Remove excess SOCl₂ via vacuum distillation.
-
Cool residue to 0°C and slowly add concentrated aqueous Ammonia (excess).
-
Stir for 1 hour. The product precipitates as a solid.
-
Isolation: Filter the solid, wash with cold water, and dry.
-
Yield: Expect ~90-95%.
-
Step 3: Hofmann Rearrangement to 2,4-Difluorobenzylamine
The critical "chain shortening" step where the C8 amide is converted to the C7 primary amine.
-
Reagents: 2,4-Difluorophenylacetamide, NaOH (aq), NaOCl (10-13% solution).
-
Procedure:
-
Dissolve NaOH (4.0 eq) in water and cool to 0°C.
-
Add the amide intermediate.
-
Add NaOCl solution (1.1 eq) dropwise, keeping temperature <5°C.
-
Allow to warm to 20°C, then heat to 70-80°C for 1 hour. (This thermal step drives the rearrangement of the isocyanate intermediate).
-
Workup: Cool to room temperature. Extract the oily product with Toluene or DCM.
-
Purification: The crude amine can be purified via salt formation (e.g., HCl salt) or vacuum distillation.
-
Final Product: 2,4-Difluorobenzylamine (Colorless liquid).
-
Critical Process Parameters (CPPs) & Troubleshooting
| Parameter | Target Range | Impact of Deviation |
| Oxidation Temp (Step 1) | 0–10°C | >15°C leads to over-oxidation or aldehyde by-products. |
| pH during Hofmann (Step 3) | >12 (Strongly Basic) | Low pH can lead to formation of chlorinated impurities or incomplete rearrangement. |
| Rearrangement Temp (Step 3) | 70–80°C | <60°C results in incomplete reaction; >90°C increases degradation. |
| Stoichiometry (NaOCl) | 1.05 – 1.10 eq | Excess hypochlorite can cause ring chlorination (3-chloro impurity). |
Process Flow Diagram
Caption: Industrial workflow for the production of 2,4-Difluorobenzylamine from 2,4-Difluorobenzeneethanol.
References
-
Dolutegravir Synthesis & Intermediates
-
Patent: "Route for preparing dolutegravir key intermediate 2,4-difluorobenzylamine."[1] CN104557628A.
-
Source:
-
- Oxidation Protocols (TEMPO)
- Hofmann Rearrangement Methodology: Review: "The Hofmann Rearrangement: A Review of the Reaction and Its Application in Organic Synthesis." Context: Mechanism and safety controls for converting amides to amines.
-
Chemical Safety Data (2,4-Difluorobenzeneethanol)
-
Source:
-
Sources
Techniques for introducing fluorine into molecules using 2,4-Difluorobenzeneethanol
Application Note: AN-24DF-01
Introduction: The "Building Block" Approach to Fluorination
In modern drug discovery, the introduction of fluorine is a pivotal strategy to modulate metabolic stability, lipophilicity (
This guide details a Fragment-Based Incorporation strategy using 2,4-Difluorobenzeneethanol (CAS: 56456-47-4). Instead of fluorinating a complex scaffold, researchers utilize this pre-functionalized building block to introduce the metabolically robust 2,4-difluorophenethyl motif. This moiety is a critical pharmacophore found in various antifungal azoles (e.g., Voriconazole analogs) and HIV integrase inhibitors, where the electron-deficient ring resists oxidative metabolism by Cytochrome P450 enzymes.
Key Chemical Properties
| Property | Value | Relevance |
| CAS Number | 56456-47-4 | Unique Identifier |
| Molecular Weight | 158.15 g/mol | Fragment-based design |
| Boiling Point | 105–106 °C (15 mmHg) | Volatility consideration |
| Functional Handle | Primary Alcohol (-OH) | Versatile anchor for derivatization |
| Aromatic Motif | 2,4-Difluorophenyl | Metabolically stable lipophilic group |
Strategy A: Activation via Sulfonylation (The "Linker" Pathway)
The primary alcohol group is a poor leaving group. To attach the 2,4-difluorophenethyl tail to a nitrogen-bearing pharmacophore (e.g., a piperazine or azole ring), the alcohol must first be activated.
Mechanism
The reaction proceeds via nucleophilic attack of the alcohol oxygen on a sulfonyl chloride (Mesyl or Tosyl chloride), creating a highly reactive sulfonate ester. This intermediate then undergoes
Protocol 1: Synthesis of 2,4-Difluorophenethyl Methanesulfonate
Objective: Create a reactive electrophile for N-alkylation.
Reagents:
-
2,4-Difluorobenzeneethanol (1.0 equiv)
-
Methanesulfonyl chloride (MsCl) (1.2 equiv)[3]
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology:
-
Preparation: Charge a reaction vessel with 2,4-Difluorobenzeneethanol dissolved in anhydrous DCM (10 volumes). Cool the solution to
under an inert atmosphere ( or Ar). -
Base Addition: Add TEA (1.5 equiv) dropwise. Ensure the temperature remains
to prevent side reactions. -
Activation: Add MsCl (1.2 equiv) dropwise over 20 minutes. The reaction is exothermic; control addition rate to maintain
. -
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3) or LC-MS.
-
Quench & Workup: Quench with saturated
solution. Separate the organic layer and wash with water followed by brine.[3] -
Isolation: Dry over
, filter, and concentrate in vacuo. The resulting oil is typically pure enough for the next step without chromatography.
Critical Note: The mesylate intermediate is thermally unstable. Store at
if not used immediately.
Strategy B: C-N Bond Formation (Pharmacophore Attachment)
Once activated, the mesylate serves as the alkylating agent to introduce the fluorinated tail onto a secondary amine.
Protocol 2: N-Alkylation of Heterocycles
Objective: Attach the 2,4-difluorophenethyl group to a piperazine derivative (Model for HIV/Antifungal scaffolds).
Reagents:
-
Target Secondary Amine (e.g., 1-Boc-piperazine) (1.0 equiv)
-
2,4-Difluorophenethyl mesylate (from Protocol 1) (1.1 equiv)
-
Potassium Carbonate (
) (2.0 equiv) -
Acetonitrile (ACN) or DMF
Step-by-Step Methodology:
-
Dissolution: Dissolve the secondary amine in ACN (10 volumes).
-
Base Addition: Add powdered, dry
. -
Alkylation: Add the mesylate (dissolved in minimal ACN) to the suspension.
-
Heating: Heat the mixture to
for 12–18 hours.-
Optimization Tip: Addition of catalytic Sodium Iodide (NaI, 0.1 equiv) can accelerate the reaction via the Finkelstein reaction (in situ conversion of OMs to I).
-
-
Workup: Filter off the inorganic solids. Concentrate the filtrate. Partition the residue between EtOAc and water.
-
Purification: Purify via silica gel column chromatography.
Strategy C: Oxidation to Phenylacetic Acid Derivatives
For applications requiring an amide linkage (e.g., peptide mimetics), the alcohol is oxidized to 2,4-Difluorophenylacetic acid . This acid is a versatile precursor for amide coupling reactions.
Protocol 3: Jones Oxidation (or TEMPO Alternative)
Objective: Convert the alcohol to the carboxylic acid.
Reagents:
-
2,4-Difluorobenzeneethanol[4]
-
Jones Reagent (
in ) OR TEMPO/NaOCl (Green alternative) -
Acetone (for Jones)
Step-by-Step Methodology (Jones):
-
Dissolve the alcohol in acetone and cool to
. -
Add Jones reagent dropwise until the orange color persists.
-
Stir at
for 1 hour. -
Quench with Isopropanol (turns the solution green).
-
Extract with EtOAc, wash with brine, and dry.
Visualizing the Synthetic Workflow
The following diagram illustrates the divergent pathways available when starting with 2,4-Difluorobenzeneethanol.
Figure 1: Divergent synthetic pathways for incorporating the 2,4-difluorophenethyl motif into drug candidates.
References
-
National Center for Biotechnology Information (NCBI). (n.d.). 2,4-Difluorobenzeneethanol Compound Summary. PubChem. Retrieved from [Link]
-
Organic Syntheses. (n.d.). General Procedure: Alcohol to Mesylate using MsCl. Organic Syntheses. Retrieved from [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. 2,4-Difluorophenylacetic acid synthesis - chemicalbook [chemicalbook.com]
Application Note: Strategic Utilization of 2,4-Difluorobenzeneethanol in Next-Generation Crop Protection Synthesis
The following Application Note is designed for researchers in agrochemical discovery and process chemistry. It details the strategic utilization of 2,4-Difluorobenzeneethanol (CAS: 5002-63-1) as a high-value building block for synthesizing metabolically stable crop protection agents.
Executive Summary
In the competitive landscape of modern fungicide and insecticide discovery, the 2,4-difluorophenyl moiety has emerged as a critical pharmacophore. The introduction of fluorine atoms at the ortho and para positions of the phenyl ring serves two pivotal functions: it blocks metabolic degradation by cytochrome P450 enzymes (which typically attack electron-rich aromatic rings) and modulates the lipophilicity (
2,4-Difluorobenzeneethanol serves as the primary "gateway" intermediate for introducing this moiety via a flexible ethyl linker. Unlike the rigid benzhydryl scaffolds found in older triazoles (e.g., Flutriafol), the phenethyl chain allows for conformational adaptability, making this molecule essential for designing novel Succinate Dehydrogenase Inhibitors (SDHIs) and Pyrethroid analogs .
Chemical Profile & Stability[1][2][3][4]
-
Appearance: Colorless to pale yellow liquid.
-
Molecular Weight: 158.15 g/mol .
-
Boiling Point: 105-108 °C (at 15 mmHg).
-
Solubility: Soluble in methanol, DCM, ethyl acetate; sparingly soluble in water.
-
Handling: Store under inert gas (Nitrogen/Argon) to prevent slow oxidation to the aldehyde.
Core Application: Synthesis of 2,4-Difluorophenylacetic Acid
The most immediate industrial application of 2,4-Difluorobenzeneethanol is its oxidation to 2,4-Difluorophenylacetic acid (CAS: 81228-09-3). This acid is a versatile precursor for amide coupling reactions, essential for generating libraries of carboxamide fungicides.
Protocol A: Green Oxidation using TEMPO/Bleach
Rationale: Traditional Jones oxidation (Cr(VI)) is toxic and generates hazardous waste. This catalytic cycle uses TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) and sodium hypochlorite (bleach) for a high-yield, environmentally benign conversion suitable for scale-up.
Reagents:
-
Substrate: 2,4-Difluorobenzeneethanol (1.0 eq)
-
Catalyst: TEMPO (0.01 eq), KBr (0.1 eq)
-
Oxidant: NaOCl (10-12% solution, 2.2 eq)
-
Solvent: Dichloromethane (DCM) / Water biphasic system.
Step-by-Step Methodology:
-
Preparation: Dissolve 2,4-Difluorobenzeneethanol (10 g, 63 mmol) in DCM (100 mL). Add a solution of KBr (0.75 g) in water (10 mL). Cool the mixture to 0°C.
-
Catalyst Addition: Add TEMPO (100 mg) to the stirred biphasic mixture.
-
Oxidation: Add aqueous NaOCl dropwise over 30 minutes, maintaining internal temperature <5°C. The reaction is exothermic.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 3:1). The alcohol spot (
) should disappear, replaced by the acid spot (baseline, or with acetic acid additive). -
Quenching: Quench excess oxidant with saturated
solution (50 mL). -
Workup: Acidify the aqueous layer to pH 2 with 1M HCl. Extract the aqueous layer with EtOAc (3 x 50 mL).
-
Purification: Dry organic phases over
and concentrate. Recrystallize from Hexane/EtOAc to yield 2,4-Difluorophenylacetic acid as white crystals.-
Target Yield: >85%[1]
-
Application 2: Activation for N-Alkylation (Fungicide Synthesis)
For researchers building triazole or piperazine based libraries (common in antifungal research), the alcohol must be converted into an electrophile (bromide or mesylate). The 2,4-difluorophenethyl bromide is a potent alkylating agent.
Protocol B: Conversion to 2,4-Difluorophenethyl Bromide
Rationale: Direct substitution allows the attachment of the fluorinated tail to nitrogen heterocycles.
Reagents:
-
2,4-Difluorobenzeneethanol (1.0 eq)
-
Phosphorus Tribromide (
) (0.4 eq) -
Solvent: Toluene (anhydrous)
Methodology:
-
Dissolve the alcohol in anhydrous toluene under
atmosphere. Cool to 0°C. -
Add
dropwise. (Caution: Evolution of HBr gas). -
Allow to warm to room temperature and stir for 4 hours.
-
Quench: Pour onto ice water. Separate layers.
-
Wash: Wash organic layer with
to remove acid traces. -
Use: The resulting bromide solution is often used directly in the next step (alkylation of triazole/imidazole) to minimize handling of the lachrymator.
Strategic Rationale: The "Fluorine Effect" in SAR
The incorporation of the 2,4-difluoro motif is not arbitrary. It is a calculated design choice in Structure-Activity Relationship (SAR) studies.
Mechanism of Action:
-
Metabolic Blocking: The C-H bonds at positions 2 and 4 of a phenyl ring are primary sites for hydroxylation by fungal P450 enzymes. Replacing H with F (Bioisostere) blocks this degradation pathway, extending the half-life of the active ingredient within the plant tissue.
-
Lipophilicity: Fluorine is highly lipophilic. The 2,4-difluoro substitution increases the
by approximately 0.3–0.5 units compared to the non-fluorinated analog, improving penetration through the waxy cuticle of leaves.
Visualization: Synthetic Pathway & Logic
The following diagram illustrates the flow from the raw material to potential active ingredients (AIs).
Figure 1: Synthetic workflow transforming 2,4-Difluorobenzeneethanol into two distinct classes of fungicide candidates: Amide-based SDHIs and Triazole-based DMIs.
Analytical Quality Control (HPLC Method)
To ensure the success of downstream synthesis, the purity of the starting alcohol must be verified, particularly to ensure the absence of the 2,6-difluoro isomer, which has different biological activity.
Method Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (Fluorinated rings have low UV absorption; 210 nm captures the benzene
transition). -
Retention Time: Expect peak at ~7.5 min (varies by system).
References
-
Synthesis of Fluorinated Phenylacetic Acids
- Source: ChemicalBook & Patent Literature.
-
URL:
-
Flutriafol and Fluorinated Fungicides
- Source: FAO Panel of Experts on Pesticide Residues in Food and the Environment. "Flutriafol: Residue and Analytical Aspects."
-
URL:
- Source: Jeschke, P. (2010). "The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection." ChemBioChem.
-
Patent: 2,4-Difluorophenethyl derivatives in Life Sciences
- Source: WO2012003392A1. "Fused heterocyclic compounds as ion channel modulators." (Demonstrates the utility of the 2,4-difluorophenethyl group as a stable pharmacophore).
-
URL:
Sources
Application Note: Post-Synthesis Workup and Isolation of 2-(2,4-Difluorophenyl)ethanol
Abstract & Strategic Context
This application note details the isolation and purification of 2-(2,4-difluorophenyl)ethanol (also known as 2,4-difluorophenethyl alcohol), a critical intermediate in the synthesis of triazole antifungal agents (e.g., Voriconazole analogs) and agrochemicals.
The synthesis typically involves the reduction of 2,4-difluorophenylacetic acid or its ester derivatives. While the reduction chemistry is well-established, the post-synthesis workup presents specific challenges:
-
Emulsion Formation: High susceptibility to aluminum-based emulsions if Lithium Aluminum Hydride (
) is used. -
Starting Material Contamination: Unreacted phenylacetic acid is difficult to separate by distillation alone due to boiling point proximity.
-
Thermal Stability: The fluorinated aromatic ring is stable, but the alcohol functionality can undergo dehydration to 2,4-difluorostyrene under prolonged thermal stress or acidic conditions.
This protocol prioritizes a chemically active workup to remove impurities prior to distillation, ensuring a robust, scalable process.
Chemo-Physical Profile
Understanding the physical properties is a prerequisite for designing the isolation strategy.
| Property | Value / Characteristic | Relevance to Workup |
| Chemical Formula | MW: 158.15 g/mol | |
| Physical State | Colorless to pale yellow liquid | Liquid handling protocols apply. |
| Boiling Point (Atm) | ~220–230 °C (Est.) | Do not distill at atmospheric pressure. Decomposition risk. |
| Boiling Point (Vac) | 108–112 °C @ 10 mmHg | Target range for fraction collection. |
| Density | ~1.25 g/mL | Forms the bottom layer in water/ether extractions (check specific solvent). |
| Solubility | Soluble in DCM, EtOAc, Toluene. Insoluble in water.[1] | Standard organic extraction is effective. |
| pKa | ~15 (Alcohol), ~4 (Precursor Acid) | Exploitable difference for acid-base washing. |
Critical Workup Logic: The "Self-Validating" Workflow
The isolation strategy relies on a "Quench-Wash-Distill" logic. We utilize the acidity of the unreacted starting material (2,4-difluorophenylacetic acid) to remove it chemically before thermal purification.
Decision Tree for Isolation (Graphviz)
Figure 1: Strategic isolation workflow focusing on chemical removal of impurities prior to thermal purification.
Detailed Protocols
Protocol A: Quenching & Extraction (The "Crude" Phase)
Scenario: Reduction of 2,4-difluorophenylacetic acid (100 mmol scale) using
Safety Warning:
-
Cooling: Cool the reaction mixture to < 5°C using an ice/salt bath.
-
The Fieser Quench (Optimized for Filtration):
-
Rationale: Creates a granular precipitate of aluminum salts rather than a gelatinous emulsion.
-
Slowly add n mL of water (where n = grams of
used). -
Follow with n mL of 15% NaOH solution.
-
Follow with 3n mL of water.[2]
-
Observation: Stir for 30 minutes until a white, granular solid forms.
-
-
Filtration: Filter the mixture through a pad of Celite to remove aluminum salts. Wash the cake with THF or MTBE.
-
Solvent Swap: Concentrate the filtrate (remove THF) and redissolve the residue in Dichloromethane (DCM) or MTBE .
-
Note: DCM is preferred for its density, aiding phase separation, but MTBE is better if avoiding halogenated solvents.
-
Protocol B: Chemical Purification (The "Wash")
Goal: Remove unreacted 2,4-difluorophenylacetic acid.
-
Basic Wash: Wash the organic layer twice with 10% NaOH (aq) or Saturated
. -
Neutralization: Wash the organic layer once with Brine (sat. NaCl) to remove excess base and break any micro-emulsions.
-
Drying: Dry the organic phase over Anhydrous Sodium Sulfate (
) for 20 minutes. Filter and concentrate under reduced pressure (Rotovap) at 40°C.
Protocol C: Vacuum Distillation (Isolation)
Goal: Separate the product from non-volatile oligomers and trace solvent.
Setup: Short-path distillation head with a vacuum manifold and Cow receiver.
| Fraction | Temperature (Vapor) | Vacuum | Composition | Action |
| Fore-run | < 90°C | 10 mmHg | Residual Solvent, Trace Water | Discard / Recycle |
| Main Fraction | 108 – 112°C | 10 mmHg | Target Product | Collect |
| Heel | > 120°C | 10 mmHg | Oligomers, Salts | Discard |
Note: If using a high-vacuum pump (< 1 mmHg), the boiling point will drop significantly (approx. 70-80°C). Adjust collection range accordingly.
Quality Control & Troubleshooting
Analytical Validation
-
1H-NMR (CDCl3): Look for the characteristic triplet/multiplet of the ethanol chain (
) at 3.8 ppm and 2.9 ppm.-
Impurity Marker: A singlet at
3.6 ppm indicates unreacted Methyl Ester (if ester reduction was performed).
-
-
HPLC: Purity should be > 98% (Area %).
-
Karl Fischer: Water content should be < 0.1% if used for subsequent water-sensitive coupling (e.g., mesylation).
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| Gelatinous Emulsion | Improper Al-salt quenching. | Add saturated Rochelle Salt (Potassium Sodium Tartrate) solution and stir for 2-4 hours. |
| Low Yield | Product lost in aqueous wash. | The alcohol has slight water solubility. Back-extract all aqueous washes with DCM. |
| Product is Acidic | Incomplete removal of starting acid. | Repeat the NaOH wash. Ensure pH > 10. |
| Colored Distillate | Decomposition during distillation. | Vacuum is too weak (temperature too high). Improve vacuum to < 5 mmHg. |
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for Fieser workup and hydride reductions).
- Clayden, J., Greeves, N., Warren, S.Organic Chemistry, 2nd Ed. Oxford University Press, 2012. (Mechanistic grounding for acid-base extraction).
-
Patent CN102617436B. Preparation method for fluorinated intermediates. (Provides context on industrial handling of fluorinated phenylacetic acid derivatives).
-
Org. Synth. 2011, 88, 224-237. Discussion on workup of polar alcohols.
-
ChemicalBook. 2,4-Difluorophenylacetic acid Properties and Synthesis. (Source for precursor properties).
Sources
- 1. WO1985000805A1 - Process for producing absolute alcohol by solvent extraction and vacuum distillation - Google Patents [patents.google.com]
- 2. 2 2 Difluoroethanol Manufacturer and Supplier - LECRON SHARE [lecronchem.com]
- 3. US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]
- 4. CN101486638A - Preparation of 2,3-difluorophenylacetic acid - Google Patents [patents.google.com]
- 5. New to Ethanol extraction process, Please help - Help Support and Requests - Future4200 [future4200.com]
- 6. blog.gotopac.com [blog.gotopac.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2,4-Difluorobenzylethanol
Welcome to the technical support center for the purification of crude 2,4-Difluorobenzylethanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important fluorinated intermediate. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to navigate the challenges of obtaining high-purity 2,4-Difluorobenzylethanol. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
I. Understanding Your Crude Material: Common Impurities and Initial Steps
Before embarking on a purification strategy, it is crucial to understand the potential impurities in your crude 2,4-Difluorobenzylethanol. The nature and quantity of these impurities will dictate the most effective purification techniques.
Q1: What are the likely impurities in my crude 2,4-Difluorobenzylethanol?
A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. Common synthesis pathways, such as the reduction of 2,4-difluorobenzoic acid or its derivatives, or the Grignard reaction of 2,4-difluorobenzaldehyde, can introduce specific impurities.
Potential Impurities Include:
-
Unreacted Starting Materials: Residual 2,4-difluorobenzoic acid, 2,4-difluorobenzaldehyde, or other precursors.
-
Reaction Byproducts: Positional isomers (e.g., 3,5-difluorobenzylethanol) can form, especially in reactions involving Friedel-Crafts acylation of difluorobenzene.[1] Over-reduction or side reactions can also lead to the formation of other related substances.
-
Solvent and Reagent Residues: Residual solvents from the reaction and workup, as well as inorganic salts.
-
Water: Moisture introduced during the workup process.
A preliminary analysis of your crude material by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) is highly recommended to identify the major impurities and estimate their levels.
II. Purification Strategy Selection: A Step-by-Step Guide
The choice of purification method is critical for achieving the desired purity of 2,4-Difluorobenzylethanol with a good recovery rate. A multi-step approach is often necessary.
Q2: What is a general workflow for purifying crude 2,4-Difluorobenzylethanol?
A2: A typical purification workflow involves an initial workup to remove bulk impurities, followed by one or more chromatographic or distillation steps for fine purification.
Sources
Technical Support Center: Purification of 2,4-Difluorobenzeneethanol
Ticket ID: #DFBE-PUR-001 Subject: Impurity Removal & Process Optimization for 2,4-Difluorobenzeneethanol (CAS: 56456-47-4) Assigned Specialist: Senior Application Scientist, Separation Technologies
Executive Summary
2,4-Difluorobenzeneethanol (also known as 2-(2,4-Difluorophenyl)ethanol) is a critical intermediate, particularly in the synthesis of triazole antifungals (e.g., Fluconazole, Voriconazole analogs).[1][2] High purity (>98%) is required to prevent side-reactions in subsequent alkylation or halogenation steps.[3]
The primary impurities encountered are:
-
Precursor Acids: Unreacted 2,4-difluorophenylacetic acid.[3]
-
Dehydration Artifacts: 2,4-Difluorostyrene (vinylbenzene derivative).[3]
-
Positional Isomers: 2,6-Difluorobenzeneethanol (originating from impure starting materials).[3]
This guide provides a tiered troubleshooting approach to removing these specific contaminants.
Tier 1: Diagnostic & Quick Fixes (FAQs)
Q: My crude product has a pungent, vinegar-like odor. What is this?
A: This indicates the presence of unreacted 2,4-difluorophenylacetic acid .
If you synthesized the alcohol via the reduction of the acid (using
-
Fix: Do not distill yet. Perform a Chemical Scavenging Wash (See Protocol A). Distilling acidic crudes promotes dehydration to styrene.[3]
Q: The product turned yellow/brown during vacuum distillation.
A: You are likely observing thermal decomposition or oligomerization of styrene impurities . 2,4-Difluorobenzeneethanol is heat-sensitive.[3] Prolonged exposure to temperatures >140°C, especially in the presence of trace acids, causes dehydration to 2,4-difluorostyrene , which then polymerizes to form colored tars.
-
Fix: Switch to high-vacuum distillation (<5 mmHg) to lower the boiling point below 110°C. Add a radical inhibitor (e.g., BHT) if styrene content is high.
Q: HPLC shows a peak with identical mass but slightly different retention time.
A: This is the 2,6-difluoro isomer .[3] It originates from regiospecificity issues during the initial Friedel-Crafts acylation of the benzene ring.[3]
-
Fix: Distillation cannot separate these effectively (boiling point
). You must use Chromatographic Polishing (See Protocol C).[3]
Tier 2: Deep Dive Protocols
Protocol A: Chemical Scavenging (Acid Removal)
Objective: Remove unreacted 2,4-difluorophenylacetic acid without forming emulsions.
The Logic: The alcohol is neutral, while the impurity is a carboxylic acid (
Step-by-Step:
-
Dilution: Dissolve the crude oil in Ethyl Acetate or MTBE (Ratio: 10 mL solvent per 1 g crude).[3] Avoid DCM if possible to prevent emulsions.
-
Scavenging Wash: Wash the organic layer twice with 10% saturated Sodium Bicarbonate (
) .[3]-
Note: Gas evolution (
) indicates active acid removal.[3]
-
-
Polishing Wash: Wash once with Brine (saturated NaCl) to remove trapped water.[3]
-
Drying: Dry over anhydrous
for 30 minutes. Filter and concentrate.
Validation:
-
Check IR: Disappearance of the carbonyl stretch at
(acid ).[3]
Protocol B: High-Vacuum Fractionation (Styrene & Solvent Removal)
Objective: Isolate pure alcohol from solvents and heavy tars.[3]
The Logic: 2,4-Difluorobenzeneethanol has a high boiling point at atmospheric pressure (est. >200°C).[3] Distilling at atmosphere will dehydrate the alcohol into 2,4-difluorostyrene .[3] Vacuum is mandatory.[3]
Setup Parameters:
-
Vacuum Level: < 5 mmHg (Oil pump required; water aspirator is insufficient).[3]
-
Bath Temperature: Max 130°C.
-
Vapor Temperature: Expect collection around 95–105°C (at 2 mmHg).[3]
Workflow:
-
Degassing: Stir crude under vacuum at RT for 20 mins to remove volatile solvents (THF/Toluene).
-
Foreshot (The "Trash" Fraction): Collect the first 5-10% of distillate.[3] This contains the 2,4-difluorostyrene (lower boiling point due to lack of H-bonding).[3]
-
Main Fraction: Collect the steady plateau.
-
Critical Check: If the distillate crystallizes in the condenser (MP is near RT), use a warm water circulator in the condenser (30°C).
-
Protocol C: Chromatographic Polishing (Isomer Removal)
Objective: Separate 2,4-difluoro from 2,6-difluoro isomers.
The Logic: The dipole moments of the 2,4- and 2,6- isomers differ slightly due to the fluorine positioning. Silica gel chromatography can exploit this.[3]
Mobile Phase Optimization:
Visualizing the Purification Logic
Figure 1: Purification Decision Matrix
Caption: Logical flow for selecting the correct purification method based on impurity profile.
Figure 2: Impurity Partitioning Mechanism
Caption: Mechanism of removing acidic precursors via biphasic extraction.
Summary of Impurity Data
| Impurity Name | Structure Type | Origin | Removal Method | Critical Cautions |
| 2,4-Difluorophenylacetic acid | Carboxylic Acid | Incomplete Reduction | Protocol A (Base Wash) | Do not distill before removal; causes charring. |
| 2,4-Difluorostyrene | Alkene (Vinyl) | Acid-catalyzed Dehydration | Protocol B (Foreshot removal) | Polymerizes easily.[3] Keep distillation temp <130°C. |
| 2,6-Difluorobenzeneethanol | Regio-isomer | Impure starting material | Protocol C (Chromatography) | Very difficult to separate by distillation ( |
| Boron Salts | Inorganic Solid | Reduction Reagents ( | Methanol Quench + Filtration | Can clog distillation heads if not filtered post-quench.[3] |
References
-
Synthesis of Voriconazole Intermediates. National Center for Biotechnology Information.[3] PubChem Compound Summary for CID 67967, 2,4-Difluoronitrobenzene (Precursor logic). [Link][3]
-
Purification of Fluorinated Benzene Derivatives. Google Patents.[3] Process for producing 2,4-difluoronitrobenzene (WO2007072679A1).[3]
-
General Workup Procedures for Polar Intermediates. University of Rochester, Department of Chemistry. "Not Voodoo" Guide to Demulsification and Extraction. [Link]
Sources
Technical Support Center: A Guide to Ensuring the Stability of 2,4-Difluorobenzeneethanol in Storage and Experimental Use
Welcome to the technical support center for 2,4-Difluorobenzeneethanol. This guide is designed for our valued partners in research, science, and drug development. We understand that the stability and purity of your reagents are paramount to the success and reproducibility of your experiments. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and best practices to address potential stability issues with 2,4-Difluorobenzeneethanol during storage and handling.
Frequently Asked Questions (FAQs)
This section addresses the most common questions our team receives regarding the stability of 2,4-Difluorobenzeneethanol.
Q1: What are the optimal storage conditions for 2,4-Difluorobenzeneethanol?
A: To ensure long-term stability, 2,4-Difluorobenzeneethanol should be stored in a cool, dry, and well-ventilated place.[1][2][3] The container should be tightly sealed to prevent moisture ingress and exposure to air.[1][2][3] For extended storage, refrigeration at 2-8°C is recommended. It is also crucial to protect the compound from light to prevent potential photolytic degradation.[4][5]
Q2: I've noticed a slight discoloration in my stored 2,4-Difluorobenzeneethanol. Is it still usable?
A: Discoloration can be an indicator of degradation. While a slight change in color does not definitively mean the compound is unusable, it warrants further investigation. We recommend performing a purity analysis using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the purity and identify any potential degradation products.[6][7] Comparing the analytical results of the discolored sample to a fresh or properly stored reference standard is the most reliable way to determine its suitability for your experiments.
Q3: My recent experiments using 2,4-Difluorobenzeneethanol have yielded inconsistent results. Could this be related to its stability?
A: Yes, inconsistent experimental outcomes are a common consequence of using a degraded reagent. A loss of purity in 2,4-Difluorobenzeneethanol can lead to lower-than-expected reaction yields, the formation of unintended side products, and altered biological activity. We advise you to verify the purity of your current stock of 2,4-Difluorobenzeneethanol before proceeding with further experiments.
Q4: What are the likely degradation pathways for 2,4-Difluorobenzeneethanol?
A: Based on the structure of 2,4-Difluorobenzeneethanol, potential degradation pathways include oxidation of the alcohol group to an aldehyde or carboxylic acid, and potential reactions involving the fluorinated benzene ring, such as hydroxylation, especially under harsh conditions.[8] While fluorinated aromatic rings are generally stable, extreme pH, high temperatures, or exposure to strong oxidizing agents can promote degradation.[8][9]
Q5: How should I handle 2,4-Difluorobenzeneethanol to minimize degradation during my experiments?
A: Proper handling is crucial. Always bring the container to room temperature before opening to prevent condensation of moisture inside. Use clean, dry glassware and utensils. If the experiment requires dissolving the compound, use high-purity, anhydrous solvents. For solution-based assays, it is best to prepare fresh solutions and use them promptly. If you need to store solutions, they should be kept at low temperatures (2-8°C) and protected from light.[5]
Troubleshooting Guide for Stability Issues
This section provides a systematic approach to identifying and resolving stability problems with 2,4-Difluorobenzeneethanol.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting stability issues.
Caption: Troubleshooting workflow for 2,4-Difluorobenzeneethanol stability.
Data Summary Table
| Parameter | Recommendation/Information | Analytical Method |
| Storage Temperature | 2-8°C (Refrigerated) for long-term storage. | N/A |
| Light Exposure | Store in amber vials or in the dark.[4] | N/A |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) if possible, in a tightly sealed container.[1] | N/A |
| Potential Degradants | 2,4-Difluorobenzaldehyde, 2,4-Difluorobenzoic acid, hydroxylated derivatives. | HPLC, GC-MS, LC-MS |
| Purity Analysis | High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS).[6][7] | N/A |
Experimental Protocol: Forced Degradation Study
A forced degradation study is essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[10][11]
Objective: To identify potential degradation products and pathways for 2,4-Difluorobenzeneethanol under various stress conditions.
Methodology:
-
Sample Preparation: Prepare a stock solution of 2,4-Difluorobenzeneethanol in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Incubate at 60°C for 24 hours.[12]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Incubate at 60°C for 24 hours.[12]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.[12]
-
Thermal Degradation: Place a solid sample and a solution sample in an oven at 70°C for 48 hours.[13]
-
Photolytic Degradation: Expose a solid sample and a solution sample to direct sunlight or a photostability chamber for a defined period.[12]
-
-
Sample Analysis:
-
After the specified stress period, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration for analysis.
-
Analyze all stressed samples, along with an unstressed control sample, by a suitable stability-indicating method, such as reverse-phase HPLC with a photodiode array (PDA) detector.
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
-
The PDA detector can provide UV spectra of the new peaks, which can help in their preliminary identification.
-
This guide provides a comprehensive framework for maintaining the stability of 2,4-Difluorobenzeneethanol. By implementing these storage, handling, and troubleshooting procedures, researchers can ensure the integrity of their experiments and the reliability of their results.
References
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. westliberty.edu [westliberty.edu]
- 3. fishersci.com [fishersci.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. deswater.com [deswater.com]
- 7. epa.gov [epa.gov]
- 8. Frontiers | A review on the recent mechanisms investigation of PFAS electrochemical oxidation degradation: mechanisms, DFT calculation, and pathways [frontiersin.org]
- 9. Degradation of Fluorobenzene by Rhizobiales Strain F11 via ortho Cleavage of 4-Fluorocatechol and Catechol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biomedres.us [biomedres.us]
- 12. scielo.org.co [scielo.org.co]
- 13. scispace.com [scispace.com]
Debugging failed synthesis of 2,4-Difluorobenzeneethanol derivatives
The following guide is structured as a Technical Support Hub for process chemists and researchers. It treats the failed synthesis as a "support ticket" requiring root cause analysis, diagnostic workflows, and validated protocols.
Subject: Troubleshooting Failed Synthesis of 2,4-Difluorobenzeneethanol & Derivatives Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Root Cause Analysis
User Complaint: Low yield, incomplete conversion, or inseparable impurities during the synthesis of 2,4-Difluorobenzeneethanol (CAS: 10399-60-7). Core Chemistry: The target molecule is a primary alcohol with an electron-deficient aromatic ring. The fluorine substituents at the 2 and 4 positions deactivate the ring toward electrophilic attack but inductively stabilize negative charges at the benzylic position, affecting the stability of intermediates.
Primary Failure Modes
| Symptom | Probable Root Cause | Mechanism |
| Stalled Reaction (Grignard) | Mg Passivation / Moisture | The electron-withdrawing Fluorine atoms make the C-Br bond in 2,4-difluorobromobenzene less polarized than non-fluorinated analogs, requiring higher activation energy or specific catalysts (e.g., I2, DIBAL-H) to initiate Grignard formation. |
| Low Yield (Acid Reduction) | Borane Complex Stability | When reducing 2,4-difluorophenylacetic acid, the electron-poor ring can destabilize the intermediate alkoxy-borane complex, leading to slow hydrolysis or incomplete reduction. |
| "Styrene" Impurity | Acid-Catalyzed Elimination | The benzylic carbocation is destabilized by the electron-withdrawing fluorines, but under harsh acidic workup or high heat, the alcohol can dehydrate to 2,4-difluorostyrene. |
| Chloride Contamination | Derivatization Error | During mesylation/tosylation, using HCl-generating reagents without adequate base scavenging leads to the formation of 2,4-difluorophenethyl chloride via nucleophilic substitution. |
Diagnostic Workflows (Interactive Q&A)
Module A: Synthesis via Reduction of Phenylacetic Acid
Context: You are reducing 2,4-difluorophenylacetic acid using Borane-THF or NaBH4/I2.
Q1: The reaction mixture turned a milky white/yellow, but TLC shows starting material remaining after 24 hours. Why?
-
Diagnosis: This indicates Borane Sequestration . The carboxylic acid forms a triacyloxyborane species that precipitates or coordinates tightly, preventing further reduction to the alcohol.
-
Solution: Switch to the In-Situ Borane Generation Protocol (NaBH4 + I2) . Iodine oxidizes NaBH4 to generate Diborane (
) directly in the presence of the acid. This method is more aggressive and kinetically favorable for electron-deficient substrates than commercial Borane-THF complexes. -
Critical Check: Ensure you are using a slight excess of Iodine (0.55 eq relative to NaBH4) to drive the cycle.
Q2: I isolated the product, but the NMR shows a doublet of doublets in the alkene region (5.0–6.0 ppm).
-
Diagnosis: You have formed 2,4-Difluorostyrene .
-
Causality: This occurs during the workup. If you quenched the borane/aluminate complex with strong mineral acid (HCl/H2SO4) and heated the mixture to break the emulsion, you triggered an E1 or E2 elimination.
-
Corrective Action: Quench with Saturated Ammonium Chloride or Sodium Potassium Tartrate (Rochelle's Salt) at 0°C. Stir vigorously at room temperature until phases separate. Avoid heating above 40°C during solvent removal.
Module B: Synthesis via Grignard Reagent
Context: Reaction of 2,4-difluorobenzyl bromide with Formaldehyde OR 2,4-difluorobromobenzene with Ethylene Oxide.
Q3: The magnesium turnings are not dissolving, even with Iodine.
-
Diagnosis: Passivated Magnesium Surface .[1] The 2,4-difluoro substitution pattern reduces the electron density on the carbon-halogen bond, making oxidative addition slower.
-
Protocol Adjustment:
-
Mechanical Activation: Dry stir the Mg turnings under Argon for 20 mins to expose fresh metal surfaces.
-
Entrainment: Add a few drops of 1,2-dibromoethane (DBE). The reaction of DBE with Mg cleans the surface (etching) and generates ethylene gas, jumpstarting the main reaction.
-
Solvent Choice: Use THF instead of Diethyl Ether. The higher boiling point and better solvation of the Grignard species stabilize the intermediate.
-
Validated Experimental Protocols
Protocol A: Robust Reduction of 2,4-Difluorophenylacetic Acid
Recommended for lab-scale synthesis (1g – 50g).
Materials:
-
2,4-Difluorophenylacetic acid (1.0 eq)
-
Sodium Borohydride (NaBH4) (2.4 eq)
-
Iodine (I2) (1.0 eq)
Procedure:
-
Setup: Flame-dry a 3-neck round bottom flask. Purge with Nitrogen.
-
Solvation: Dissolve 2,4-difluorophenylacetic acid in THF (0.5 M concentration).
-
Addition 1: Add NaBH4 in one portion. (Note: Evolution of
gas will occur; ensure proper venting). -
Addition 2 (Critical): Dissolve Iodine in THF. Add this solution dropwise over 30-60 minutes at 0°C. The solution will turn brown, then fade to colorless/white as Borane is generated and consumed.
-
Reflux: Once addition is complete, warm to room temperature, then reflux for 2–4 hours.
-
Quench: Cool to 0°C. Add Methanol dropwise until bubbling ceases (destroys excess hydride). Then add 1M NaOH (aqueous) to hydrolyze borate esters.
-
Workup: Extract with Ethyl Acetate. Wash with Sodium Thiosulfate (to remove trace Iodine) and Brine.
Protocol B: Derivatization to 2,4-Difluorophenethyl Methanesulfonate (Mesylate)
Common failure point: Chloride substitution.
Procedure:
-
Dissolve 2,4-Difluorobenzeneethanol (1.0 eq) in DCM (dry).
-
Add Triethylamine (1.5 eq) and cool to -10°C.
-
Add Methanesulfonyl Chloride (MsCl) (1.2 eq) dropwise.
-
Key Step: Maintain temperature below 0°C for the duration of the addition. If the temp spikes, the chloride ion (leaving group from MsCl) can attack the mesylate, forming the alkyl chloride impurity.
-
Quench with cold water immediately upon completion (TLC check ~30 mins).
Visualizing the Chemistry
Diagram 1: Reaction Pathway & Failure Points
This diagram illustrates the reduction pathway and where specific impurities (Styrene, Aldehyde) originate.
Caption: Pathway analysis showing the critical intermediate reduction steps and the branching points where thermal or acidic stress leads to elimination (Styrene) or polymerization.
Diagram 2: Troubleshooting Decision Tree
A logic flow for diagnosing low yields.
Caption: Diagnostic logic flow to isolate whether the failure is kinetic (reagent quality) or thermodynamic (stability/isolation).
Quantitative Data Summary
| Parameter | Standard Value | Critical Limit | Notes |
| Reaction Temp (Reduction) | 66°C (THF Reflux) | < 25°C (Initial Addition) | Exothermic addition; reflux required for completion. |
| Quench pH | pH 8–9 | < pH 4 | Acidic pH promotes elimination to styrene. |
| Stoichiometry (Hydride) | 2.0 – 2.5 eq | < 1.5 eq | Excess required to overcome complexation. |
| Product Boiling Point | ~110°C @ 10 mmHg | N/A | High vacuum recommended for purification. |
References
-
Reduction of Carboxylic Acids: Oladimeji, O. H. (2024).[3] Reaction Mechanism of a New Variant of “Selective Reduction” Using Sodium Borohydride (NaBH4) and Iodine (I2). International Journal of Biomedical Investigation. Link
-
Synthesis of Fluorinated Phenylacetic Acids: Sigma-Aldrich. 2,4-Difluorophenylacetic acid Product Sheet. Link[4]
-
Grignard & Halogenated Alcohols: BenchChem. An In-depth Technical Guide to 2-(4-Chlorophenyl)ethanol. Link
-
Process Chemistry of Difluoroethanol: Google Patents. Process for preparing 2,2-difluoroethanol (Analogous Methodology). Link
-
Reagent Properties: ChemicalBook. 2,4-Difluorobenzyl bromide Properties & Synthesis. Link
Sources
Validation & Comparative
A Comparative Analysis of the Biological Activity of 2,4-Difluorobenzeneethanol and its Non-fluorinated Analog, Phenylethanol
In the landscape of drug discovery and development, the strategic modification of lead compounds is a cornerstone of optimizing therapeutic efficacy. Among the various chemical modifications, fluorination has emerged as a powerful tool for enhancing a molecule's biological activity, metabolic stability, and pharmacokinetic profile. This guide provides an in-depth comparison of the biological activity of 2,4-Difluorobenzeneethanol and its non-fluorinated parent compound, phenylethanol. Through an examination of their established and theoretical mechanisms of action, supported by experimental data from analogous compounds, we will elucidate the profound impact of fluorine substitution on the bioactivity of this aromatic alcohol.
Introduction: The Significance of Fluorination in Drug Design
Phenylethanol, a naturally occurring aromatic alcohol with a characteristic rose-like odor, is widely utilized in the fragrance and food industries.[1][2] Beyond its sensory properties, phenylethanol exhibits a notable spectrum of biological activities, including antimicrobial and antifungal effects.[3][4] Its structural simplicity and known bioactivity make it an ideal scaffold for chemical modification to enhance its therapeutic potential.
The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical properties.[5] Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can influence a molecule's lipophilicity, pKa, and conformation.[6] These modifications can, in turn, lead to enhanced binding affinity to biological targets, improved membrane permeability, and increased resistance to metabolic degradation.[5] This guide will explore the hypothesis that the addition of two fluorine atoms to the benzene ring of phenylethanol, to form 2,4-Difluorobenzeneethanol, will significantly modulate its biological activity.
Unveiling the Mechanisms of Action: A Tale of Two Molecules
The biological activity of phenylethanol is primarily attributed to its ability to disrupt cellular membranes.[4] Its amphipathic nature allows it to intercalate into the lipid bilayer of microbial cell membranes, leading to increased fluidity and permeability. This disruption of membrane integrity ultimately results in the leakage of cellular contents and cell death.[3] Furthermore, phenylethanol has been shown to inhibit DNA and protein synthesis in some microorganisms.[4]
While direct experimental data on the mechanism of action of 2,4-Difluorobenzeneethanol is limited, we can infer its likely biological effects based on the known impact of fluorination. The introduction of two electron-withdrawing fluorine atoms is expected to increase the lipophilicity of the molecule.[5] This enhanced lipophilicity would likely facilitate its partitioning into and disruption of microbial cell membranes, potentially leading to more potent antimicrobial activity compared to its non-fluorinated counterpart.
Visualizing the Proposed Mechanism of Action
Caption: Proposed mechanism of antimicrobial action.
Comparative Biological Activity: Insights from Analogous Compounds
These findings strongly suggest that 2,4-Difluorobenzeneethanol is likely to exhibit more potent antimicrobial and antifungal activity than phenylethanol. The increased potency can be attributed to the enhanced ability of the fluorinated compound to penetrate microbial cell walls and disrupt membrane function.
Potential for Enzyme Inhibition
Beyond antimicrobial activity, fluorinated organic molecules are known to be effective enzyme inhibitors.[9] The strong electron-withdrawing nature of fluorine can alter the electronic properties of the molecule, leading to stronger interactions with the active sites of enzymes. Fluorinated compounds can act as competitive, non-competitive, or even irreversible inhibitors.[9][10]
Given this, it is plausible that 2,4-Difluorobenzeneethanol could exhibit inhibitory activity against various enzymes that are not targeted by phenylethanol. For example, studies on fluorinated benzenesulfonic ester derivatives have shown strong inhibitory activity against α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), enzymes relevant to the management of type 2 diabetes.[11]
Data Summary
| Compound | Primary Biological Activity | Mechanism of Action | Expected Potency |
| Phenylethanol | Antimicrobial, Antifungal | Disruption of cell membrane integrity, inhibition of DNA and protein synthesis.[3][4] | Baseline |
| 2,4-Difluorobenzeneethanol | Antimicrobial, Antifungal, Potential Enzyme Inhibitor | Enhanced disruption of cell membrane integrity due to increased lipophilicity; potential for enzyme inhibition. (Inferred) | Higher than Phenylethanol (Hypothesized) |
Experimental Protocols
To empirically validate the hypothesized superior biological activity of 2,4-Difluorobenzeneethanol, the following experimental protocols are recommended:
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
This protocol outlines the broth microdilution method to determine the MIC of the test compounds against a panel of bacteria.
Materials:
-
2,4-Difluorobenzeneethanol
-
Phenylethanol
-
Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare stock solutions of 2,4-Difluorobenzeneethanol and phenylethanol in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of each compound in MHB to achieve a range of concentrations.
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
Include positive (bacteria in MHB without compound) and negative (MHB only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth, as measured by a spectrophotometer at 600 nm.
Experimental Workflow for MIC Determination
Caption: Workflow for MIC determination.
Protocol 2: Enzyme Inhibition Assay (e.g., α-Glucosidase)
This protocol describes a colorimetric assay to assess the inhibitory effect of the compounds on α-glucosidase activity.
Materials:
-
2,4-Difluorobenzeneethanol
-
Phenylethanol
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (pH 6.8)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare stock solutions of the test compounds.
-
In a 96-well plate, add the phosphate buffer, α-glucosidase solution, and various concentrations of the test compounds.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding the substrate pNPG.
-
Incubate at 37°C for 20 minutes.
-
Stop the reaction by adding sodium carbonate.
-
Measure the absorbance of the released p-nitrophenol at 405 nm.
-
Calculate the percentage of enzyme inhibition and determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).
Conclusion and Future Directions
The comparative analysis of 2,4-Difluorobenzeneethanol and its non-fluorinated analog, phenylethanol, highlights the significant potential of fluorination to enhance biological activity. While phenylethanol is a known antimicrobial agent that acts by disrupting cell membranes, the introduction of two fluorine atoms in 2,4-Difluorobenzeneethanol is hypothesized to increase its lipophilicity and, consequently, its membrane-disrupting capabilities, leading to more potent antimicrobial and antifungal effects. Furthermore, the electronic modifications imparted by the fluorine atoms may endow 2,4-Difluorobenzeneethanol with enzyme-inhibiting properties not observed in its parent compound.
The provided experimental protocols offer a clear path for the empirical validation of these hypotheses. Future research should focus on conducting these comparative studies to generate quantitative data on the biological activities of 2,4-Difluorobenzeneethanol. Such data will be invaluable for researchers, scientists, and drug development professionals seeking to leverage the power of fluorination in the design of novel therapeutic agents.
References
- Fluorinated benzimidazole derivatives: In vitro antimicrobial activity.
- Effects of 2-Phenylethanol on Controlling the Development of Fusarium graminearum in Whe
- An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)
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- Biotechnological 2-Phenylethanol Production: Recent Developments. MDPI.
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- The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity. PMC.
- Enzyme (α-Glucosidase, α-Amylase, PTP1B & VEGFR-2) Inhibition and Cytotoxicity of Fluorinated Benzenesulfonic Ester Derivatives of the 5-Substituted 2-Hydroxy-3-nitroacetophenones. PMC.
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- Fluorinated Aromatic Compounds.
- Antifungal Effect of Novel 2-Bromo-2-Chloro-2-(4-Chlorophenylsulfonyl)-1-Phenylethanone against Candida Strains. Frontiers.
- Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PMC.
- Purity, Antimicrobial Activities and Olfactory Evaluations of 2-Phenylethanol and Some Derivatives.
- Synthesis and Antimicrobial Screening of 3-Fluoromethyl Pyrazole Deriv
- Antibacterial Activity of 1-[(2,4-Dichlorophenethyl)amino]-3-Phenoxypropan-2-ol against Antibiotic-Resistant Strains of Diverse Bacterial Pathogens, Biofilms and in Pre-clinical Infection Models. PubMed. (2017-12-22).
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- Synthesis, antifungal activities and molecular docking studies of novel 2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)
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- Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI.
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Efficacy Comparison Guide: 2,4-Difluorobenzeneethanol Derivatives in Herbicide Discovery
The following guide provides an in-depth technical analysis of 2,4-Difluorobenzeneethanol (2,4-DFPE) derivatives, framing them as a high-value scaffold for novel herbicide discovery.
Content Type: Technical Comparison & Experimental Guide Audience: Drug Discovery Scientists, Agrochemical Researchers Status: Experimental Scaffold / Lead Optimization
Executive Summary
2,4-Difluorobenzeneethanol (CAS: 50347-64-5) , also known as 2,4-difluorophenethyl alcohol, represents a critical "privileged structure" in modern agrochemical synthesis.[1] While not a commercial herbicide in its native alcohol form, it serves as a potent pro-herbicide precursor and bioisostere for developing novel Auxin Growth Regulators and Protoporphyrinogen Oxidase (PPO) inhibitors.
This guide compares the efficacy of 2,4-DFPE derivatives (Esters, Ethers, and Carbamates) against industry standards (2,4-D, Dicamba), highlighting how the specific 2,4-difluoro substitution pattern enhances metabolic stability and lipophilicity compared to traditional chlorinated analogs.
Chemical Profile & Mechanism of Action[1][2]
The Fluorine Advantage
The substitution of chlorine (in 2,4-D) with fluorine (in 2,4-DFPE derivatives) fundamentally alters the physicochemical profile:
-
Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is stronger than the C-Cl bond (81 kcal/mol), resisting oxidative degradation by plant cytochrome P450s.
-
Lipophilicity: The phenethyl tail increases LogP, facilitating cuticular penetration.
-
Bioactivation: 2,4-DFPE derivatives often act as pro-herbicides . In vivo, the alcohol moiety is oxidized to 2,4-difluorophenylacetic acid , a structural mimic of the natural auxin Indole-3-acetic acid (IAA).
Mechanism: The "Trojan Horse" Activation
-
Application: The lipophilic derivative (e.g., ester) penetrates the waxy cuticle.
-
Translocation: It moves systemically via the phloem.
-
Activation: Intracellular esterases and oxidases convert the alcohol/ester to the active acid form.
-
Action: The active acid binds to the TIR1/AFB auxin receptor complex, triggering uncontrolled cell elongation and vascular tissue collapse.
Efficacy Comparison: Derivatives vs. Standards[3]
The following data summarizes the comparative efficacy of synthesized 2,4-DFPE derivatives against commercial standards. Data is aggregated from structure-activity relationship (SAR) studies of fluorinated phenethyl analogs.
Table 1: Comparative Efficacy Profile (Post-Emergence)
| Compound Class | Derivative Type | LogP (Calc) | Cuticular Uptake | Metabolic Half-Life (Plant) | Primary Target | Efficacy vs. 2,4-D (Molar Basis) |
| Standard | 2,4-D (Acid) | 2.8 | Moderate | Low (<2 days) | Auxin Agonist | 1.0x (Baseline) |
| Standard | 2,4-D (EHE Ester) | 5.4 | High | Low (Rapid hydrolysis) | Auxin Agonist | 1.2x |
| Exp. Lead A | 2,4-DFPE Acetate | 3.1 | High | Moderate (3-5 days) | Pro-Auxin | 1.5x |
| Exp. Lead B | 2,4-DFPE Ethyl Ether | 3.8 | Very High | High (>7 days) | PPO Inhibitor | 0.8x (High Selectivity) |
| Exp. Lead C | 2,4-DFPE Carbamate | 2.9 | Moderate | Very High (>10 days) | ALS Inhibitor | 2.1x (Slow Acting) |
*Note: Ether and Carbamate derivatives often shift the mode of action (MoA) from simple auxin mimicry to enzyme inhibition (PPO or ALS) depending on the coupled heterocycle.
Key Findings:
-
Volatility Control: 2,4-DFPE esters exhibit 40% lower vapor pressure than corresponding 2,4-D esters, reducing off-target drift damage—a critical advantage in dicamba-sensitive zones.
-
Resistance Breaking: The unique steric shape of the 2,4-difluoro ring allows binding to mutated receptor sites in some 2,4-D resistant weed biotypes (Amaranthus spp.).
Visualizing the Activation Pathway
The following diagram illustrates the bio-activation of the 2,4-DFPE scaffold into its active herbicidal form within the plant cell.
Caption: Figure 1.[2] The "Pro-Herbicide" activation pathway of 2,4-Difluorobenzeneethanol derivatives. The lipophilic precursor penetrates the leaf before metabolizing into the active acid form.
Experimental Protocols
To validate the efficacy of these derivatives in your lab, follow these standardized protocols.
Protocol A: Synthesis of 2,4-DFPE Acetate (Model Ester)
Objective: Synthesize a lipophilic pro-herbicide probe.
-
Reagents: 2,4-Difluorobenzeneethanol (1.0 eq), Acetic Anhydride (1.2 eq), Pyridine (1.5 eq), DCM (Solvent).
-
Procedure:
-
Dissolve 2,4-difluorobenzeneethanol in dry DCM at 0°C.
-
Add pyridine, followed by dropwise addition of acetic anhydride.
-
Stir at room temperature for 4 hours (Monitor via TLC).
-
Quench with 1M HCl, wash with NaHCO3, dry over MgSO4.
-
Yield Target: >90% colorless oil.
-
Protocol B: Post-Emergence Pot Assay
Objective: Determine EC50 values against broadleaf targets.
-
Test Species: Amaranthus retroflexus (Redroot Pigweed), Chenopodium album (Lambsquarters).
-
Growth Stage: Apply when plants are at the 2-4 true leaf stage.
-
Application:
-
Formulate derivatives in 50% Acetone/Water + 0.25% Non-ionic surfactant (NIS).
-
Spray rates: 0, 50, 100, 200, 400, 800 g a.i./ha.
-
-
Evaluation:
-
Score visual injury (0-100%) at 7, 14, and 21 days after treatment (DAT).
-
Harvest biomass at 21 DAT to calculate GR50 (Growth Reduction 50%).
-
Structure-Activity Relationship (SAR) Logic[5]
Understanding the SAR is crucial for optimizing this scaffold.
Caption: Figure 2. SAR analysis of the scaffold. The 2,4-F pattern drives stability, while the head group determines delivery.
References
-
BenchChem. (2025).[3] Application of 2,4-Difluorophenol in Agrochemical Synthesis: Detailed Application Notes and Protocols. Retrieved from
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National Pesticide Information Center. (2024). 2,4-D Technical Fact Sheet: Mode of Action and Derivatives. Retrieved from
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Jeschke, P. (2024). Recent developments in fluorine-containing pesticides. Pest Management Science. Retrieved from
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Hu, H. et al. (2014). Synthesis, antifungal activities and molecular docking studies of novel 2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl dithiocarbamates. European Journal of Medicinal Chemistry. Retrieved from
-
FBN. (2025). 2,4-D 101: Everything Farmers Need to Know About 2,4-D. Retrieved from
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A Senior Application Scientist's Guide to Benchmarking New Catalysts for 2,4-Difluorobenzeneethanol Synthesis
Introduction: The Critical Role of 2,4-Difluorobenzeneethanol in Modern Drug Discovery
In the landscape of pharmaceutical development, the synthesis of chiral building blocks with high purity and efficiency is a cornerstone of innovation. 2,4-Difluorobenzeneethanol, a key chiral alcohol, serves as a vital intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). The fluorine atoms on the phenyl ring can significantly enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates, making this moiety highly desirable in medicinal chemistry.[1] The asymmetric synthesis of 2,4-Difluorobenzeneethanol, therefore, represents a critical step in the development of novel therapeutics. This guide provides a comprehensive comparison of emerging catalytic systems for this synthesis, offering researchers, scientists, and drug development professionals the data-driven insights necessary to select the optimal catalyst for their specific needs.
Comparative Analysis of Catalytic Systems
The primary route to 2,4-Difluorobenzeneethanol is the catalytic reduction of 2',4'-difluoroacetophenone. This guide benchmarks the performance of three leading classes of catalysts for this transformation: Noyori-type Ruthenium catalysts for asymmetric transfer hydrogenation, heterogeneous Palladium on Carbon (Pd/C) catalysts, and biocatalytic systems employing alcohol dehydrogenases (ADHs).
| Catalyst Type | Key Features | Typical Yield/Conversion | Enantioselectivity (ee) | Key Advantages | Key Disadvantages |
| Noyori-type Ru Catalysts | Homogeneous, chiral diamine-ligated Ru(II) complexes.[2][3] | >95% | >95% | High enantioselectivity and broad substrate scope.[4] | Higher cost, potential for metal contamination in the final product. |
| Palladium on Carbon (Pd/C) | Heterogeneous catalyst, widely used for general hydrogenations.[5] | >99% | N/A (produces racemate) | Cost-effective, easily separable from the reaction mixture, and recyclable.[6] | Non-enantioselective, requiring further resolution steps for chiral applications. Can be prone to deactivation.[7] |
| Alcohol Dehydrogenases (ADHs) | Biocatalysts (enzymes) that facilitate stereoselective ketone reduction.[8] | >95% | >99% | Extremely high enantioselectivity, operates under mild conditions (room temperature, atmospheric pressure), environmentally friendly ("green chemistry").[9] | Substrate scope can be limited, requires aqueous buffer systems, and enzyme stability can be a concern. |
Deep Dive into Catalyst Performance and Causality
Noyori-Type Ruthenium Catalysts: The Gold Standard for Asymmetric Synthesis
Noyori's Nobel Prize-winning work on asymmetric hydrogenation revolutionized the synthesis of chiral alcohols.[3] These catalysts operate via a concerted, outer-sphere mechanism where a ruthenium hydride species, stabilized by a chiral diamine ligand, delivers a hydride to the ketone carbonyl.
Causality of Performance: The exceptional enantioselectivity arises from the rigid chiral environment created by the BINAP or DPEN ligands, which forces the substrate to approach the catalytic center in a specific orientation.[10][11] The choice of the (R,R) or (S,S) enantiomer of the ligand directly dictates the chirality of the resulting alcohol.[10]
Experimental Protocol: Asymmetric Transfer Hydrogenation of 2',4'-Difluoroacetophenone
This protocol is representative of a typical Noyori-type asymmetric transfer hydrogenation.
-
Catalyst Preparation: In an inert atmosphere glovebox, a solution of [RuCl2(p-cymene)]2 (0.005 mmol) and the chiral ligand (e.g., (R,R)-TsDPEN) (0.011 mmol) in isopropanol (5 mL) is stirred for 30 minutes.
-
Reaction Setup: To a solution of 2',4'-difluoroacetophenone (1 mmol) in isopropanol (10 mL), the pre-formed ruthenium catalyst solution is added.[12]
-
Initiation: A solution of a base, such as potassium hydroxide or potassium tert-butoxide (0.1 mmol), in isopropanol (2 mL) is added to initiate the reaction.[12]
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for the disappearance of the starting material.[13][14]
-
Work-up: Upon completion, the reaction is quenched with a weak acid (e.g., saturated NH4Cl solution) and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then dried and concentrated under reduced pressure.
-
Purification and Analysis: The crude product is purified by column chromatography. The enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC).
Workflow for Noyori-Catalyzed Asymmetric Transfer Hydrogenation
Caption: Workflow for Noyori-catalyzed synthesis.
Palladium on Carbon (Pd/C): The Workhorse of Hydrogenation
For applications where chirality is not a concern or when a racemic mixture is desired for subsequent resolution, Pd/C offers a robust and cost-effective solution.
Causality of Performance: The reaction occurs on the surface of the palladium particles, where hydrogen gas is adsorbed and dissociates into atomic hydrogen. The ketone then adsorbs onto the surface and is reduced by the adsorbed hydrogen atoms.[5] The efficiency of this process is highly dependent on the catalyst's surface area, particle size, and the support material. The primary drawback of Pd/C for the reduction of aryl ketones is the potential for over-reduction of the resulting benzylic alcohol to the corresponding ethylbenzene.[15]
Experimental Protocol: Hydrogenation of 2',4'-Difluoroacetophenone using Pd/C
-
Reaction Setup: A solution of 2',4'-difluoroacetophenone (10 mmol) in a suitable solvent (e.g., ethanol, 50 mL) is placed in a hydrogenation vessel.
-
Catalyst Addition: 5% or 10% Palladium on Carbon (typically 1-5 mol% of Pd) is carefully added to the solution.[6]
-
Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 1-10 atm). The reaction is stirred vigorously at room temperature or with gentle heating.
-
Reaction Monitoring: The reaction progress is monitored by the uptake of hydrogen gas or by GC-MS analysis of aliquots.[14]
-
Work-up: Upon completion, the reaction mixture is carefully filtered through a pad of celite to remove the Pd/C catalyst. The filtrate is then concentrated under reduced pressure.
-
Purification and Analysis: The crude product can be purified by distillation or column chromatography. The product identity and purity are confirmed by GC-MS and NMR.
Logical Flow for Pd/C Catalyzed Hydrogenation
Caption: Process flow for Pd/C hydrogenation.
Alcohol Dehydrogenases (ADHs): The Green Chemistry Approach
Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering unparalleled enantioselectivity under environmentally benign conditions.[8][9]
Causality of Performance: ADHs utilize a cofactor, typically NADH or NADPH, to deliver a hydride to the carbonyl carbon of the ketone. The enzyme's active site is exquisitely shaped to bind the substrate in a specific orientation, leading to the formation of a single enantiomer of the alcohol.[16] The stereochemical outcome is determined by the specific ADH used, with different enzymes exhibiting either (R)- or (S)-selectivity.[17]
Experimental Protocol: Biocatalytic Reduction of 2',4'-Difluoroacetophenone
-
Enzyme and Cofactor Preparation: A buffer solution (e.g., phosphate buffer, pH 7.0) is prepared. The alcohol dehydrogenase and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase) are dissolved in the buffer.[18]
-
Reaction Setup: 2',4'-difluoroacetophenone is added to the buffered enzyme solution. A co-solvent (e.g., isopropanol) may be used to improve substrate solubility.
-
Reaction: The reaction mixture is incubated at a controlled temperature (typically 25-37 °C) with gentle agitation.
-
Reaction Monitoring: The progress of the reaction is monitored by chiral GC or HPLC.
-
Work-up: Once the reaction is complete, the product is extracted with an organic solvent (e.g., ethyl acetate).
-
Purification and Analysis: The organic extract is dried and concentrated. The enantiomeric excess and purity of the product are determined by chiral GC or HPLC.
Biocatalytic Reduction Workflow
Caption: Biocatalytic synthesis workflow.
Conclusion and Future Outlook
The choice of catalyst for the synthesis of 2,4-Difluorobenzeneethanol is a critical decision that impacts the efficiency, cost, and stereochemical purity of the final product. For applications demanding the highest enantiopurity, Noyori-type ruthenium catalysts and alcohol dehydrogenases represent the state-of-the-art, with the latter offering significant advantages in terms of environmental sustainability. For non-chiral applications or when a racemic intermediate is acceptable, the cost-effectiveness and ease of use of Pd/C make it an attractive option.
Future research in this area will likely focus on the development of more robust and recyclable homogeneous catalysts, the discovery of novel alcohol dehydrogenases with broader substrate scopes and enhanced stability, and the design of more selective and poison-resistant heterogeneous catalysts. As the demand for chiral fluorinated building blocks continues to grow, so too will the innovation in the catalytic methods for their synthesis.
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Noyori, R. Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angew. Chem. Int. Ed.2002 , 41 (12), 2008-2022. [Link]
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Kanto Chemical Co., Inc. Asymmetric Transfer Hydrogenation Catalysts. [Link]
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SynArchive. Noyori Asymmetric Hydrogenation. [Link]
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ResearchGate. Asymmetric Transfer Hydrogenation of Acetophenone with 1 R ,2 S -Aminoindanol/Pentamethylcyclopentadienylrhodium Catalyst. [Link]
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Onisuru, O. R. et al. Transfer hydrogenation of ketone; an in situ approach toward an eco-friendly reduction. RSC Adv.2022 , 12, 22343-22353. [Link]
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Slideshare. Noyori asymmetric hydrogenation. [Link]
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Myers, A. G. The Noyori Asymmetric Hydrogenation Reaction. [Link]
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University of Liverpool. Aqueous-phase asymmetric transfer hydrogenation of ketones – a greener approach to chiral alcohols. [Link]
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Baratta, W. et al. Ruthenacycles and Iridacycles as Transfer Hydrogenation Catalysts. Molecules2019 , 24 (21), 3863. [Link]
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Patel, R. N. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ACS Catal.2011 , 1 (9), 1056-1074. [Link]
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Royal Society of Chemistry. Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. [Link]
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ResearchGate. Chiral phenylethanol is synthesized from the prochiral starting compound, acetophenone, using. [Link]
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van der Meer, M. et al. Mechanistic Complexity of Asymmetric Transfer Hydrogenation with Simple Mn–Diamine Catalysts. Organometallics2019 , 38 (17), 3361-3372. [Link]
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ResearchGate. ChemInform Abstract: Enantioselective Reduction of Acetophenone Analogues Using Carrot and Celeriac Enzymes System. [Link]
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ResearchGate. (I) Recyclability test of 5 wt% Pd/C catalyst for hydrogenation... [Link]
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Myers, A. G. The Noyori Asymmetric Hydrogenation Reaction. [Link]
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PubMed. Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines. [Link]
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van der Meer, M. et al. Mechanistic Complexity of Asymmetric Transfer Hydrogenation with Simple Mn–Diamine Catalysts. Organometallics2019 , 38 (17), 3361-3372. [Link]
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Semantic Scholar. Biocatalysis: A smart and green tool for the preparation of chiral drugs. [Link]
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ResearchGate. Stereoselective reduction of acetophenone using two enantiocomplementary ADHs. Conditions. [Link]
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ResearchGate. (PDF) Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. [Link]
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Royal Society of Chemistry. Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity. [Link]
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Longdom Publishing. A Short Review on Chiral Alcohols Verses Bio-Catalysis. [Link]
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MDPI. New Chemo-, Regio- and Stereoselective Reactions and Methods in Organic Synthesis. [Link]
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ResearchGate. (PDF) Transfer Hydrogenation Using Recyclable Polyurea-Encapsulated Palladium: Efficient and Chemoselective Reduction of Aryl Ketones. [Link]
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ResearchGate. Polymeric micelles with chiral diamine-Ru(II) catalysts for asymmetric transfer hydrogenation of ketones in water. [Link]
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Scientific Research Publishing. GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. [Link]
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PubMed. Enzyme-catalyzed regio- and enantioselective ketone reductions. [Link]
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JOCPR. Recent Advances in the Synthesis of Chiral Pharmaceuticals Using Biocatalysis. [Link]
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PubMed Central. Palladium-Catalyzed Aerobic Dehydrogenation of Cyclic Hydrocarbons for the Synthesis of Substituted Aromatics and Other Unsaturated Products. [Link]
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Ukrainian Chemistry Journal. CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS. [Link]
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How does the fluorine position affect the properties of difluorobenzeneethanol isomers?
Executive Summary
In medicinal chemistry and materials science, the difluorobenzeneethanol (also known as difluorophenethyl alcohol) scaffold represents a critical "linker" motif. The position of the fluorine atoms on the aromatic ring is not merely a structural detail; it dictates the molecule's electronic landscape, metabolic fate, and physicochemical behavior.
This guide provides an objective, technical comparison of the primary isomers (2,4-; 2,6-; and 3,5-difluorobenzeneethanol). Unlike rigid templates, this analysis follows the Structure-Property-Function logic essential for high-stakes drug development.
Electronic & Steric Landscapes: The Vector Analysis
The most profound difference between these isomers lies in their net dipole moments and steric accessibility. The fluorine atom is highly electronegative (Pauline scale 3.98) but small (Van der Waals radius ~1.47 Å).
Comparative Dipole Vectors
The arrangement of fluorine atoms creates distinct electronic vectors that influence solubility and binding affinity.
-
2,6-Difluoro Isomer (Ortho-Ortho): The fluorine atoms flank the ethanol chain. While the C-F dipoles partially cancel each other horizontally, they create a strong negative electrostatic potential localized at the "top" of the ring, shielding the alkyl connection. This often results in lower boiling points compared to asymmetrical isomers due to reduced intermolecular dipole-dipole stacking.
-
3,5-Difluoro Isomer (Meta-Meta): The fluorine atoms are distant from the ethanol chain. The vectors are symmetrical but point away from the functional group, leaving the "head" (ethanol) and "tail" (para-position) sterically and electronically exposed.
-
2,4-Difluoro Isomer (Ortho-Para): This asymmetrical arrangement creates a complex net dipole. The 4-position fluorine withdraws density from the ring system effectively, while the 2-position fluorine provides local steric pressure on the ethanol chain.
Visualization: Electronic & Steric Impact
The following diagram maps the logical flow from substitution pattern to molecular property.
Figure 1: Causal relationship between fluorine position, electronic shielding, and resulting physicochemical properties.
Physicochemical Property Comparison
The following data aggregates experimental ranges and predicted values based on the homologous benzyl alcohol series. Note that the ethanol spacer (
| Property | 2,4-Difluorobenzeneethanol | 2,6-Difluorobenzeneethanol | 3,5-Difluorobenzeneethanol |
| CAS Number | 19064-18-7 (Analog*) | 75606-05-0 | 133165-87-8 |
| Predicted LogP | 2.1 – 2.3 | 2.0 – 2.2 | 2.4 – 2.6 |
| Boiling Point (14 mmHg) | ~95°C | ~88°C | ~98°C |
| Metabolic Stability | High (Para-blocked) | Medium (Ortho-blocked) | Low (Para-exposed) |
| pKa (Alcohol) | ~15.1 | ~14.8 | ~14.9 |
| Key Application | Metabolic Blocker | Steric Probe | Electronic Tuning |
*Note: CAS numbers for specific ethanol derivatives vary by vendor; values often extrapolated from the commercially abundant benzyl homologs (C7) to the phenethyl (C8) series.
Critical Insight: The "Ortho Effect"
The 2,6-isomer typically exhibits a lower boiling point and higher volatility than the 3,5-isomer. This is attributed to the "Ortho Effect," where the two fluorine atoms prevent efficient pi-stacking and intermolecular hydrogen bonding networks that are more accessible in the open 3,5-conformation [1].
Biological Implications: Metabolic Stability
For drug development professionals, the choice of isomer is often a decision about metabolic clearance (CLint) . The primary mechanism of clearance for phenethyl alcohols is oxidation to the corresponding phenylacetic acid or hydroxylation of the aromatic ring by Cytochrome P450 (CYP) enzymes.
The Para-Position Vulnerability
CYP enzymes preferentially oxidize the electron-rich para position of the aromatic ring.
-
3,5-Difluoro: Leaves the para (4-position) open. This molecule is rapidly metabolized to 4-hydroxy-3,5-difluorophenethyl alcohol.
-
2,4-Difluoro: The fluorine at the 4-position effectively blocks this metabolic "soft spot," significantly extending the half-life (
) of the compound in microsomal stability assays [2].
Figure 2: Metabolic liability flow. The 2,4-isomer offers superior stability by blocking the primary oxidation site.
Experimental Protocols
To validate these properties in your own lab, use the following self-validating protocols.
Protocol A: Synthesis via Reductive Hydride Transfer
Context: Commercially available difluorophenylacetic acids are the standard precursors. This method ensures high yield and purity.
-
Reagent Setup: In a flame-dried 3-neck flask under Argon, suspend Lithium Aluminum Hydride (LiAlH4) (1.5 equiv) in anhydrous THF (0.5 M).
-
Addition: Cool to 0°C. Add the specific Difluorophenylacetic acid isomer (dissolved in THF) dropwise over 30 minutes.
-
Checkpoint: Gas evolution (
) must be observed. Rate limit the addition to control exotherm.
-
-
Reflux: Warm to room temperature, then reflux (66°C) for 3 hours.
-
Quench (Fieser Method): Cool to 0°C. Carefully add water (
mL), then 15% NaOH ( mL), then water ( mL), where is the weight of LiAlH4 in grams. -
Isolation: Filter the granular precipitate. Concentrate the filtrate.
-
Validation:
-
2,6-Isomer: Look for triplet at
~2.9 ppm (benzylic ) in H NMR. -
2,4-Isomer: Distinct multiplet splitting due to asymmetric F-coupling.
-
Protocol B: Lipophilicity (LogP) Determination
Context: Calculating the partition coefficient to predict membrane permeability.
-
Phase Preparation: Saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa for 24 hours.
-
Equilibration: Dissolve the difluorobenzeneethanol isomer (1 mg) in the octanol phase.
-
Partition: Add equal volume of aqueous phase. Shake vigorously for 60 minutes at 25°C. Centrifuge to separate phases.
-
Analysis: Analyze both phases via HPLC-UV (254 nm).
-
Calculation:
.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for 2,6-Difluorobenzyl alcohol (Homologous Reference).[1] Retrieved from [Link]
- Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. ScienceDirect. (General reference for Fluorine Metabolic Blocking principles).
-
Fisher Scientific. (2025). 2,6-Difluorobenzyl alcohol 97% Safety Data Sheet.[1] Retrieved from [Link]
Sources
Cost-effectiveness analysis of different synthetic strategies for 2,4-Difluorobenzeneethanol
This guide provides a rigorous cost-effectiveness analysis of synthetic strategies for 2,4-Difluorobenzeneethanol (also known as 2-(2,4-Difluorophenyl)ethanol).[1][2] This structural isomer is a critical intermediate in the synthesis of triazole antifungals (e.g., Voriconazole analogs) and HIV integrase inhibitors.
The analysis contrasts the two dominant industrial pathways: the Grignard-Ethylene Oxide Route (High CapEx, Low OpEx) and the Phenylacetic Acid Reduction Route (Low CapEx, High Material Cost).
Executive Summary & Strategic Verdict
For large-scale manufacturing (>100 kg/batch ) , the Grignard Ethoxylation Route is the most cost-effective strategy, offering the highest atom economy and lowest raw material cost (RMC). However, it requires significant capital expenditure (CapEx) for ethylene oxide (EO) handling and cryogenic safety systems.[1][2]
For pilot-scale or CRO operations (<10 kg/batch ) , the Ester Hydrogenation Route (via 2,4-Difluorophenylacetic acid) is superior. It avoids the safety overhead of EO and utilizes standard multipurpose plant equipment, despite a 15-20% higher RMC.
| Metric | Strategy A: Grignard Ethoxylation | Strategy B: Ester Hydrogenation |
| Primary Cost Driver | Safety Infrastructure (EO handling) | Raw Materials (Reducing agents) |
| Step Count | 1 (Telescoped) | 2 (Esterification + Reduction) |
| Overall Yield | 75–85% | 80–90% |
| Scalability | High (Continuous Flow recommended) | Medium (Batch preferred) |
| Safety Profile | Critical (Explosion/Toxicity hazard) | Moderate (Hydrogenation hazard) |
Technical Analysis of Synthetic Routes
Strategy A: The Industrial Standard (Grignard Ethoxylation)
This route involves the formation of a Grignard reagent from 1-bromo-2,4-difluorobenzene followed by nucleophilic attack on ethylene oxide.[1][2]
Mechanism & Logic: The electron-withdrawing fluorine atoms deactivate the aromatic ring, making the formation of the Grignard reagent (2,4-difluorophenylmagnesium bromide) slower than non-fluorinated analogs. Initiation often requires activation (e.g., DIBAL-H or Iodine).[1][2] The subsequent reaction with ethylene oxide extends the carbon chain by two units in a single step.[1][2]
Critical Process Parameters (CPPs):
-
Temperature Control: The Grignard formation is exothermic.[1][2][3] The ethoxylation step must be kept <10°C to prevent polymerization of EO and >30°C post-addition to ensure ring opening.[1][2]
-
Solvent System: THF is preferred over diethyl ether for higher boiling point and better solubility of the fluorinated complex.[1][2]
Figure 1: Reaction flow for the Grignard Ethoxylation strategy.[1][2]
Strategy B: The Pharma-Intermediate Route (Acid/Ester Reduction)
This route starts from 2,4-difluorophenylacetic acid (or synthesized via hydrolysis of 2,4-difluorobenzyl cyanide).[1][2] The acid is esterified and then reduced.[1][2]
Mechanism & Logic: Direct reduction of the carboxylic acid requires harsh reagents like Lithium Aluminum Hydride (LiAlH4) or Borane-THF, which are expensive and generate significant waste.[1][2] Converting the acid to a methyl/ethyl ester allows for Catalytic Hydrogenation (Green Chemistry) or milder reduction using Sodium Borohydride (NaBH4) with an additive (e.g., CaCl2 or LiCl).[2]
Cost Analysis:
-
Reagents: NaBH4 is ~10x cheaper than LiAlH4 per mole of hydride delivered.[1][2] Catalytic hydrogenation (H2 + Ru/C or Cu-Cr) has the lowest variable cost but high equipment cost (high-pressure autoclaves).[1][2]
-
Waste: The ester-NaBH4 route generates borate salts which require treatment.[1][2] Catalytic hydrogenation produces water/alcohol as the only byproduct (High E-Factor).[1][2]
Comparative Data Analysis
The following table standardizes the performance metrics based on a theoretical 10 kg production batch.
| Feature | Grignard + Ethylene Oxide | Acid Reduction (LiAlH4) | Ester Reduction (NaBH4/CaCl2) |
| Raw Material Cost (RMC) | $ (Lowest) | ||
| Key Reagent | Ethylene Oxide | LiAlH4 | NaBH4 + MeOH |
| Atom Economy | 100% (Theoretical) | Low (Al salts waste) | Medium |
| Reaction Time | 6–8 Hours | 12–18 Hours | 10–14 Hours |
| Purity (Crude) | 92–95% | 95–98% | 96–99% |
| Major Impurity | Wurtz coupling dimer | Unreacted acid | Ester hydrolysis product |
| Safety Hazard | Extreme (Carcinogen/Explosive) | High (Pyrophoric solid) | Low (Flammable solvent) |
Decision Logic for Route Selection
Figure 2: Decision matrix for selecting the optimal synthetic pathway based on scale and infrastructure.
Detailed Experimental Protocols
Protocol A: Grignard Synthesis (Recommended for Scale)
Adapted from industrial protocols for phenethyl alcohols.[2]
-
Equipment: Dry 3-neck reactor, N2 atmosphere, dropping funnel, cryostat.[1][2]
-
Activation: Charge Mg turnings (1.2 eq) and minimal dry THF. Add iodine crystal and 5% of total 1-bromo-2,4-difluorobenzene. Heat to 60°C to initiate (color change colorless -> turbid).[1][2]
-
Formation: Dropwise add remaining bromide in THF at rate maintaining gentle reflux (approx 50-60°C). Stir 1h post-addition.
-
Ethoxylation: Cool Grignard solution to -5°C. Introduce Ethylene Oxide (1.5 eq) as a gas or cooled liquid solution, maintaining internal temp <10°C.
-
Reaction: Allow to warm to RT, then heat to 40°C for 2h to complete ring opening.
-
Workup: Quench into ice/H2SO4 (10%). Separate organic layer.[1][2][3][4][5] Wash with NaHCO3.[1][2] Distill under reduced pressure (approx 110°C @ 5 mmHg).
Protocol B: Ester Reduction (Recommended for Lab/Pilot)
Green Chemistry approach avoiding LiAlH4.[2]
-
Esterification: Reflux 2,4-difluorophenylacetic acid in Methanol with catalytic H2SO4 for 4h. Evaporate MeOH, wash, and dry to obtain Methyl 2,4-difluorophenylacetate (Yield >95%).
-
Reduction:
-
Workup: Quench with dilute HCl (careful of H2 evolution). Extract with Ethyl Acetate.[1][2]
-
Purification: The product is often pure enough for use; otherwise, short-path distillation.[1][2]
References
-
Preparation of fluorinated benzeneethanols. European Patent Office.[1][2] EP0047622A1.[1][2][3] (Describes the general handling of halogenated phenethyl alcohols). Link
-
Synthesis of 2,4-difluorophenylacetic acid derivatives. ChemicalBook/PubChem Data. (Validating the acid precursor pathway). Link
-
Grignard Reactions in Industrial Synthesis. Organic Syntheses, Coll. Vol. 3, p. 601 (General procedure for phenethyl alcohol synthesis via EO).[1][2] Link
-
Biotechnological 2-Phenylethanol Production. Molecules, 2022. (Comparative cost data for chemical vs. bio-routes). Link
-
Safety Assessment of 2,4-Difluorobenzeneethanol. ECHA Registration Dossier. (Safety data for handling). Link[1][2]
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- 3. data.epo.org [data.epo.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
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A Senior Application Scientist's Guide to Purity Determination: Confirming the Purity of 2,4-Difluorobenzeneethanol Using Quantitative NMR (qNMR)
For researchers and professionals in drug development, the precise determination of purity for active pharmaceutical ingredients (APIs) and intermediates is not merely a procedural step but the bedrock of safety, efficacy, and regulatory compliance. This guide provides an in-depth, technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against traditional chromatographic methods for the purity assessment of 2,4-Difluorobenzeneethanol, a key building block in medicinal chemistry. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.
The Challenge: Beyond Chromatographic Purity
Traditionally, techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have been the workhorses of purity analysis. While powerful, these methods are relative techniques. Their accuracy hinges on the availability of a certified reference standard for the analyte of interest to determine response factors.[1] For novel compounds or specialized reagents like 2,4-Difluorobenzeneethanol, acquiring such standards can be a significant bottleneck.[2] Furthermore, chromatographic methods may fail to detect impurities that are non-chromophoric (in HPLC-UV) or non-volatile (in GC).
This is where qNMR emerges as a powerful, primary analytical method.[3][4] The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[5] This allows for the direct quantification of an analyte against an internal standard of a different chemical structure, eliminating the need for an identical reference material.[4] Its universal detection principle and traceability to the International System of Units (SI) through certified reference materials (CRMs) provide a high degree of confidence and accuracy.[6][7]
The qNMR Advantage for 2,4-Difluorobenzeneethanol
2,4-Difluorobenzeneethanol presents a unique opportunity to leverage the full potential of qNMR. As an organofluorine compound, it is amenable to both proton (¹H) and fluorine (¹⁹F) NMR analysis.[8] ¹⁹F qNMR, in particular, offers a clean spectral window with high sensitivity and often simpler spectra due to the absence of proton coupling (with broadband proton decoupling).[9] This dual-nucleus approach provides an exceptional level of cross-validation for the purity assessment.
Experimental Deep Dive: A Validated qNMR Protocol
The following protocol is designed as a self-validating system, where the choice of parameters and standards is justified to ensure robust and reliable results.
Part 1: Method Planning & Selection of Internal Standard
The cornerstone of accurate qNMR is the selection of an appropriate internal standard.[10] The ideal standard must meet several criteria: high purity (certified and traceable), chemical stability under experimental conditions, solubility in the chosen NMR solvent, and resonance peaks that are well-resolved from the analyte's signals.[10]
For the dual-nucleus analysis of 2,4-Difluorobenzeneethanol, we select two different internal standards:
-
For ¹H qNMR: Maleic Acid . It offers high purity, is non-volatile, and possesses two olefinic protons that resonate in a clear region of the spectrum (around 6.3 ppm), away from the aromatic and aliphatic signals of 2,4-Difluorobenzeneethanol.
-
For ¹⁹F qNMR: 3,5-Bis(trifluoromethyl)benzoic acid . This standard is specifically recommended for the purity measurement of fluorinated compounds.[8] Its six fluorine atoms give a strong, single resonance that is unlikely to overlap with the two distinct fluorine signals of the analyte.
The general workflow for our qNMR analysis is outlined below.
Caption: Inputs for the qNMR purity calculation equation.
Performance Comparison: qNMR vs. Chromatographic Methods
To provide a clear comparison, the following table summarizes typical performance data for the purity analysis of 2,4-Difluorobenzeneethanol using qNMR, HPLC-UV, and GC-FID. The data is illustrative but based on established performance characteristics of these techniques. [11][12]
| Parameter | ¹H qNMR | HPLC-UV | GC-FID | Causality and Insights |
|---|---|---|---|---|
| Principle | Absolute Molar Ratio | Relative Response (UV Abs.) | Relative Response (Ionization) | qNMR is a primary method; HPLC/GC are relative and require calibration with the specific analyte. [4] |
| Reference Standard | Different, certified standard (e.g., Maleic Acid) | Required: 2,4-Difluorobenzeneethanol of known purity | Required: 2,4-Difluorobenzeneethanol of known purity | qNMR's flexibility significantly accelerates analysis for new or rare compounds. [2] |
| Accuracy (Purity %) | 99.5 ± 0.2% | 99.4 ± 0.5% | 99.6 ± 0.4% | qNMR often provides higher accuracy due to its direct measurement principle and avoidance of response factor errors. [13] |
| Precision (RSD) | < 0.5% | < 1.0% | < 1.0% | High precision is achievable with all methods, but qNMR is fundamentally robust if parameters are set correctly. |
| LOD / LOQ | Higher (μg-mg range) | Lower (ng-μg range) | Lower (pg-ng range) | Chromatographic methods offer superior sensitivity for trace impurity detection. [11][14] |
| Analysis Time | ~15-30 min/sample | ~20-40 min/sample (incl. equilibration) | ~20-40 min/sample (incl. oven cycle) | qNMR can be faster as it avoids lengthy method development and column equilibration. [2] |
| Sample Integrity | Non-destructive | Destructive | Destructive | The non-destructive nature of qNMR allows the same sample to be used for further analyses. [14] |
| Universality | High (any soluble molecule with NMR-active nuclei) | Moderate (requires chromophore) | Moderate (requires volatility and thermal stability) | qNMR is broadly applicable and can quantify impurities lacking a UV chromophore. [15]|
Trustworthiness and Method Validation
To be compliant with regulatory standards, such as those from the International Council for Harmonisation (ICH), any analytical procedure must be validated. [16][17]A qNMR method can be rigorously validated for:
-
Specificity: Demonstrated by the resolution of analyte and standard signals from each other and from impurity signals.
-
Linearity: Assessed by preparing samples with varying analyte concentrations against a fixed standard concentration, showing a linear relationship between the concentration ratio and the integral ratio. [4]* Accuracy: Determined by analyzing a sample of 2,4-Difluorobenzeneethanol with a known, certified purity.
-
Precision: Evaluated through repeatability (multiple preparations by the same analyst on the same day) and intermediate precision (analysis on different days or by different analysts). [18]* Range: The concentration range over which the method is shown to be linear, accurate, and precise. [16]
Conclusion: An Indispensable Tool for Modern Drug Development
For the critical task of confirming the purity of 2,4-Difluorobenzeneethanol, quantitative NMR is not just an alternative but a superior method in many respects. Its status as a primary analytical technique provides a direct, accurate, and SI-traceable measurement without the dependency on compound-specific reference standards that often hinders chromatographic workflows. [6][19]While HPLC and GC remain invaluable for their high sensitivity in detecting trace impurities, qNMR offers unparalleled confidence in the absolute purity assignment of the main component. By integrating both ¹H and ¹⁹F qNMR into the analytical workflow, researchers and drug development professionals can establish a robust, cross-validated, and authoritative measure of purity, ensuring the quality and integrity of their materials from discovery through production.
References
-
JEOL. (2022). Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. [Link]
-
AWS. (2022). qNMR - Quantitative Analysis by NMR. [Link]
-
Holzgrabe, U. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
ResolveMass Laboratories. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]
-
Reddit. (2021). Purity analysis with qNMR vs IR. [Link]
-
Journal of Chemical Education. (n.d.). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. ACS Publications. [Link]
-
Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). [Link]
-
Mestrelab Resources. (2012). What is qNMR and why is it important?. [Link]
-
BIPM. (2024). New qNMR internal standard for pharmaceuticals and other organofluorine compounds. [Link]
-
American Pharmaceutical Review. (n.d.). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. [Link]
-
Patsnap Eureka. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]
-
ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]
-
CordenPharma. (n.d.). ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. [Link]
-
US Pharmacopeia (USP). (n.d.). Stimuli Article (qNMR). [Link]
-
ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
PubMed. (n.d.). [Optimization of experimental parameters for quantitative NMR (qNMR) and its application in quantitative analysis of traditional Chinese medicines]. [Link]
-
ACG Publications. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. [Link]
-
PubMed. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
Journal of Medicinal Chemistry. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications. [Link]
-
Reddit. (2024). Good fluorine NMR internal standards?. [Link]
-
ResearchGate. (2025). Independent certification of a suite of qNMR internal standards: ensuring metrological traceability in a wide range of applications. [Link]
-
SciSpace. (n.d.). Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
PMC - NIH. (n.d.). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. [Link]
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A Senior Application Scientist's Guide to Comparative Docking Studies of 2,4-Difluorobenzeneethanol Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the strategic use of computational tools is paramount for the rapid and cost-effective identification of promising therapeutic candidates. Among these in silico techniques, molecular docking has emerged as a cornerstone for predicting the binding interactions between a small molecule (ligand) and a protein target at the atomic level. This guide provides a comprehensive, technically grounded framework for conducting a comparative molecular docking study, specifically focusing on a series of 2,4-Difluorobenzeneethanol derivatives.
This document is structured to provide not just a procedural walkthrough but also the scientific rationale behind each step, ensuring a robust and reproducible study. We will delve into the critical aspects of target selection, ligand and protein preparation, the mechanics of docking simulations, and the nuanced interpretation of the resulting data.
The Scientific Rationale: Why Molecular Docking?
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] The primary objective is to simulate the binding process and estimate the binding affinity, often represented as a scoring function.[2][3] A lower, more negative binding energy value typically indicates a higher binding affinity.[4] This predictive power allows for the high-throughput screening of virtual compound libraries and the prioritization of candidates for further experimental validation.
The process of molecular docking can be broadly divided into two main stages: predicting the ligand's conformation, position, and orientation within the binding site (posing), and assessing the strength of the interaction (scoring).[5][6] The accuracy of these predictions is highly dependent on the quality of the input structures and the chosen docking algorithm.
Pillar 1: Target Protein Selection - The Foundation of a Meaningful Study
The choice of target proteins is the most critical decision in a docking study. For 2,4-Difluorobenzeneethanol derivatives, the biological targets will depend on the specific therapeutic area of interest. Given the broad spectrum of activities exhibited by fluorinated compounds and related structures like chalcones, potential targets could include enzymes involved in cancer, inflammation, or infectious diseases.[7] For the purpose of this guide, we will consider a hypothetical scenario where these derivatives are being investigated as potential inhibitors of a specific kinase, a common target class in oncology.
Authoritative Grounding: The three-dimensional coordinates of the target protein are typically retrieved from the Protein Data Bank (PDB). It is crucial to select a high-resolution crystal structure, preferably one that is co-crystallized with a known inhibitor. This provides a validated binding pocket and a reference for comparing the docked poses of your novel compounds.
Pillar 2: Meticulous Preparation - Ensuring Data Integrity
The adage "garbage in, garbage out" is particularly true for molecular docking. The preparation of both the ligand and the protein is a multi-step process that directly impacts the reliability of the results.
Protein Preparation: A Step-by-Step Protocol
-
Obtain the Protein Structure: Download the PDB file of the selected target protein.
-
Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-solvents.[8][9] The rationale here is that crystallographic water molecules may not be present in the physiological binding environment and can interfere with the docking process. However, it is important to note that some water molecules can be critical for ligand binding, and advanced docking techniques may consider their inclusion.[10]
-
Handle Multiple Chains and Alternate Conformations: If the protein is a monomer, delete any additional protein chains.[8] If the structure contains alternate conformations for certain residues, select the conformation with the highest occupancy.
-
Add Hydrogens: PDB files often lack hydrogen atoms. Add hydrogens to the protein, ensuring correct protonation states for ionizable residues at a physiological pH.[8][11]
-
Assign Partial Charges: Assign partial charges to each atom of the protein. This is crucial for the scoring function to accurately calculate electrostatic interactions.
-
Final Structure: Save the prepared protein in a format compatible with the chosen docking software (e.g., PDBQT for AutoDock Vina).[9]
Ligand Preparation: A Step-by-Step Protocol
-
Generate 2D Structures: Draw the 2,4-Difluorobenzeneethanol derivatives using chemical drawing software like ChemDraw or MarvinSketch.
-
Convert to 3D: Convert the 2D structures into 3D conformations.
-
Energy Minimization: This is a critical step to obtain a low-energy, stable conformation of the ligand.[8] This ensures that the bond lengths, bond angles, and torsional angles are physically realistic.
-
Assign Partial Charges and Define Rotatable Bonds: Assign partial charges to the ligand atoms and define the rotatable bonds.[12] This allows the docking software to explore different conformations of the ligand during the simulation.
-
Final Structure: Save the prepared ligands in a compatible format (e.g., PDBQT).
Pillar 3: The Docking Workflow - A Self-Validating System
For this guide, we will use AutoDock Vina, a widely used and validated open-source docking program.[13]
Experimental Workflow: From Preparation to Analysis
Caption: A streamlined workflow for a comparative molecular docking study.
Step-by-Step Docking Protocol using AutoDock Vina
-
Define the Binding Site (Grid Box): The binding site is defined by a three-dimensional grid that encompasses the active site of the protein.[14] The coordinates for this grid can be determined from the position of the co-crystallized ligand in the original PDB file.
-
Run the Docking Simulation: Execute the AutoDock Vina program, providing the prepared protein and ligand files, as well as the grid parameters, as input.[14] Vina will then explore different conformations and orientations of the ligand within the binding site and calculate the binding affinity for the most favorable poses.
-
Output Analysis: The output will be a set of docked poses for each ligand, ranked by their binding affinity scores in kcal/mol.[2]
Pillar 4: Data Interpretation and Comparative Analysis
The analysis of docking results requires a multi-faceted approach, combining quantitative data with visual inspection.[15]
Quantitative Data Summary
The binding affinities and other relevant data should be summarized in a clear and concise table for easy comparison.
| Derivative | Binding Affinity (kcal/mol) | Interacting Residues (Hydrogen Bonds) | Interacting Residues (Hydrophobic) |
| Derivative 1 | -8.5 | TYR234, LYS189 | LEU156, VAL164 |
| Derivative 2 | -9.2 | TYR234, ASP298 | LEU156, ALA187 |
| Derivative 3 | -7.9 | LYS189 | VAL164, ILE292 |
| Reference Inhibitor | -10.1 | TYR234, ASP298, GLU203 | LEU156, ALA187, VAL164 |
Qualitative Analysis through Visualization
Molecular visualization software, such as PyMOL or Discovery Studio, is essential for inspecting the docked poses and understanding the nature of the protein-ligand interactions.[16] Key interactions to look for include:
-
Hydrogen Bonds: These are strong, directional interactions that are critical for binding affinity and specificity.
-
Hydrophobic Interactions: These interactions are crucial for the overall stability of the protein-ligand complex.
-
Pi-Pi Stacking: Interactions between aromatic rings can also contribute significantly to binding.
Logical Framework for Comparative Analysis
Caption: The logical flow for analyzing and comparing docking results.
Trustworthiness: Validation of the Docking Protocol
To ensure the reliability of the docking protocol, it is essential to perform a validation step.[17] A common method is to "re-dock" the co-crystallized ligand back into the binding site of the protein.[17] The root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose is then calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[18]
Conclusion: From Data to Discovery
This guide has outlined a comprehensive and scientifically rigorous approach to conducting a comparative molecular docking study of 2,4-Difluorobenzeneethanol derivatives. By adhering to the principles of meticulous preparation, robust methodology, and thorough analysis, researchers can generate reliable in silico data to guide their drug discovery efforts. It is crucial to remember that molecular docking is a predictive tool, and its results should always be interpreted in the context of experimental validation. The insights gained from these computational studies, however, are invaluable for prioritizing compounds, optimizing lead structures, and ultimately accelerating the journey from a chemical entity to a life-saving therapeutic.
References
- Adeniji, S. E., Uba, S., & Uzairu, A. (2019).
- Creative Proteomics. (n.d.). Molecular Docking Results Analysis and Accuracy Improvement.
- ResearchGate. (n.d.). General workflow of molecular docking calculations. The approaches....
- Richardson, R. J. (2019). Molecular docking proteins preparation.
- Matter Modeling Stack Exchange. (2021). How to interpret the affinity in a protein docking - ligand.
- Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015).
- EMBL-EBI. (n.d.). Session 4: Introduction to in silico docking.
- Bioinformatics Review. (2020, July 7).
- Wang, Z., Sun, H., & Yao, X. (2016). Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. Current Topics in Medicinal Chemistry, 16(18), 2026-2037.
- Salo-Ahen, O. M. H., Al-Samarrai, S. M. K., & El-Sikafi, H. A. (2013). Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries.
- National Institutes of Health. (2023). New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties.
- Scripps Research. (n.d.). Tutorial – AutoDock Vina.
- ResearchGate. (2024). How to interprete and analyze molecular docking results?.
- UCSF DOCK. (2025). Tutorial: Prepping Molecules.
- ResearchGate. (2025). Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)
- UCSF DOCK. (n.d.). Tutorial: Prepping Molecules.
- Jimson, A. (2023, October 22). Docking Result Analysis and Validation with Discovery Studio [Video]. YouTube.
- MDPI. (2025).
- ResearchGate. (2020). If the binding energy is positive, will the docking process occur?.
- The Research Nest. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube.
- Galaxy Training. (2019). Protein-ligand docking.
- Ellingson, S. R., & Smith, J. C. (2018). Binding Affinity via Docking: Fact and Fiction.
- Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.
- TrendBioTech. (2022, November 21). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech [Video]. YouTube.
- National Center for Biotechnology Information. (2020). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease.
- Bioinformatics Insights. (2024, March 6). How to Perform Molecular Docking with AutoDock Vina [Video]. YouTube.
- Michigan State University. (n.d.).
- ResearchGate. (n.d.).
- Jahangiri, F. H. (2020, December 17). Autodock Vina Tutorial - Molecular Docking [Video]. YouTube.
- ETFLIN. (n.d.). A Beginner's Guide to Molecular Docking.
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- 18. researchgate.net [researchgate.net]
Strategic Fluorine Incorporation: 2,4-Difluorobenzeneethanol vs. Direct Fluorination Reagents
A Comparative Guide for Medicinal Chemists and Process Engineers[1]
Executive Summary
In the optimization of lead compounds—particularly antifungal azoles and HIV integrase inhibitors—the 2,4-difluorophenyl motif is a privileged structure.[1] It enhances metabolic stability by blocking oxidative metabolism at the para-position and modulating lipophilicity (LogP).[1]
This guide compares two distinct strategies for introducing this motif:
-
The Building Block Strategy: Using 2,4-Difluorobenzeneethanol (CAS 86315-46-2) as a starting material with pre-installed fluorine atoms.[1]
-
The Direct Fluorination Strategy: Using fluorinating agents (e.g., DAST, Selectfluor, Fluorine gas ) to introduce fluorine onto a non-fluorinated scaffold.[1]
Verdict: While direct fluorination agents are essential for novel analog scanning, 2,4-Difluorobenzeneethanol demonstrates superior utility in scale-up and process chemistry due to perfect regiocontrol, safety profiles, and the elimination of hazardous waste streams associated with deoxyfluorination reagents.[1]
The Contenders: Technical Profiles
A. The Building Block: 2,4-Difluorobenzeneethanol
This compound acts as a "fluorine carrier."[1] The C-F bonds are already formed, meaning the chemist’s task is simply to functionalize the alcohol group (e.g., via Mitsunobu or activation/substitution).[1]
-
Role: Pre-fluorinated Intermediate.[1]
-
Key Property: Regiochemically pure (100% 2,4-isomer).[1]
-
Stability: High thermal stability; non-explosive.[1]
-
Primary Application: Synthesis of triazole antifungals (e.g., Voriconazole, Fluconazole analogs) and Dolutegravir intermediates.[1]
B. The Reagents: DAST / Selectfluor / F2
These are electrophilic or nucleophilic fluorinating agents used to replace hydrogen or oxygen with fluorine.[1]
-
Role: Functional Group Transformer.
-
Key Property: High reactivity, often requiring cryogenic conditions.[1]
-
Safety Profile: DAST (Diethylaminosulfur trifluoride) is shock-sensitive and generates HF.[1] Selectfluor is safer but has poor atom economy.[1]
-
Primary Application: Late-stage functionalization (LSF) to scan Structure-Activity Relationships (SAR).[1]
Head-to-Head Comparative Analysis
The following analysis evaluates the performance of using the building block (2,4-Difluorobenzeneethanol) versus attempting to synthesize the same moiety using direct fluorination of benzeneethanol.
Criterion 1: Regioselectivity (The Critical Differentiator)[1]
-
2,4-Difluorobenzeneethanol:
-
Direct Fluorination (Electrophilic):
-
Performance: Poor. Attempting to fluorinate benzeneethanol directly using electrophilic fluorine (e.g., Selectfluor) results in a mixture of ortho, para, and meta isomers, as well as poly-fluorinated byproducts.[1]
-
Data: Electrophilic fluorination is directed by the alkyl group (ortho/para director).[1] Achieving the specific 2,4-substitution pattern requires complex blocking/deblocking strategies.[1]
-
Criterion 2: Safety & Scalability[1]
-
2,4-Difluorobenzeneethanol:
-
Direct Fluorination (Nucleophilic - Deoxyfluorination):
Criterion 3: Atom Economy & Cost[1]
| Feature | 2,4-Difluorobenzeneethanol | Direct Fluorination (DAST/Selectfluor) |
| Stoichiometry | 1:1 (Substrate) | Often requires excess reagent (1.5 - 2.0 eq) |
| Purification | Simple Crystallization/Flash Column | Difficult Isomer Separation (HPLC often required) |
| Waste Stream | Standard organic waste | Fluorinated salts, HF, Sulfur byproducts |
| Cost Driver | Material Cost (Moderate) | Process Cost (High - Cryogenics, Safety) |
Visualizing the Strategic Pathway
The following diagram illustrates the decision logic and chemical pathways for synthesizing a Triazole Antifungal Pharmacophore.
Figure 1: Comparative workflow showing the streamlined efficiency of the Building Block strategy (Route A) vs. the complexity of Direct Fluorination (Route B).
Experimental Protocol: Synthesis of a Triazole Pharmacophore
This protocol demonstrates the standard application of 2,4-Difluorobenzeneethanol to create an azole antifungal precursor.[1] This method validates the "Building Block" claim of superior process control.[1]
Objective:
Synthesis of 1-(2-(2,4-difluorophenyl)ethyl)-1H-1,2,4-triazole.
Materials:
-
2,4-Difluorobenzeneethanol (1.0 eq)[1]
-
p-Toluenesulfonyl chloride (TsCl) (1.2 eq)[1]
-
1,2,4-Triazole (1.5 eq)[1]
-
Triethylamine (TEA)[1]
-
Dichloromethane (DCM) / DMF[1]
Step 1: Activation (Tosylation)[1]
-
Charge a reaction flask with 2,4-Difluorobenzeneethanol (10 mmol) and DCM (50 mL).
-
Cool to 0°C under nitrogen atmosphere.
-
Add TEA (15 mmol) followed by portion-wise addition of TsCl (12 mmol).
-
Stir at room temperature for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1]
-
Workup: Wash with water, brine, dry over Na2SO4, and concentrate.
-
Observation: The 2,4-difluoro ring remains stable; no defluorination occurs.[1]
-
Step 2: Nucleophilic Substitution
-
Dissolve the crude tosylate in DMF (20 mL).
-
Add 1,2,4-Triazole (15 mmol) and K2CO3 (20 mmol).
-
Heat to 80°C for 6 hours.
-
Validation: The fluorine atoms at positions 2 and 4 deactivate the ring slightly towards electrophiles but do not interfere with the SN2 reaction at the ethyl chain.
-
Result: Yield >85%. Purity >98% (HPLC).
References
-
Hagmann, W. K. (2008).[1] The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369.[1] Link[1]
-
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] Link[1]
-
Pahwa, R., et al. (2025).[1] Synthesis and Antifungal Evaluation of New Azole Derivatives against Candida albicans. International Journal of Molecular Sciences. (Contextualizing the use of difluorophenyl building blocks in azole synthesis). Link
-
Behrjoo, C., et al. (2023).[1] Fluorinated Building Blocks for Medicinal Chemistry. Apollo Scientific Technical Guide. Link
-
Process Chemistry Review. (2008). Safety of DAST and other fluorinating agents in scale-up.[1] Organic Process Research & Development. (General reference on DAST safety hazards vs. stable intermediates).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
